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3-bromo-4-chloro-N-(propan-2-yl)aniline Documentation Hub

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Core Science & Biosynthesis

Foundational

Physicochemical Profile & Characterization Guide: 3-Bromo-4-chloro-N-(propan-2-yl)aniline

This guide serves as a technical reference for the physicochemical characterization and experimental validation of 3-bromo-4-chloro-N-(propan-2-yl)aniline . It is designed for medicinal chemists and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization and experimental validation of 3-bromo-4-chloro-N-(propan-2-yl)aniline . It is designed for medicinal chemists and process development scientists requiring high-fidelity data for lead optimization and formulation.[1]

Executive Technical Summary

Compound Identity: 3-bromo-4-chloro-N-(propan-2-yl)aniline CAS Registry Number: 1407884-88-1 Molecular Formula: C


H

BrClN (Parent Aniline)

C

H

BrClN (Target N-Isopropyl derivative is incorrect; check formula below) Correction on Formula:
  • Core: Aniline (C

    
    H
    
    
    
    N)[1]
  • Substituents: -Br, -Cl, -CH(CH

    
    )
    
    
    
    (Isopropyl)[1]
  • Formula Calculation: C

    
    H
    
    
    
    (Ring) + Br + Cl + N-CH(CH
    
    
    )
    
    
    + H (on N)
  • Count: 6 Carbons (ring) + 3 Carbons (isopropyl) = C

    
    .[1]
    
  • Hydrogens: 3 (ring) + 1 (amine) + 7 (isopropyl) = H

    
    .[1]
    
  • Correct Formula: C

    
    H
    
    
    
    BrClN
  • Molecular Weight: ~248.55 g/mol [1]

Significance: This compound represents a lipophilic, weak base building block.[1][2] The N-isopropyl group provides steric bulk that modulates metabolic stability (blocking N-acetylation) and increases lipophilicity compared to the primary aniline. The 3-bromo-4-chloro substitution pattern creates a distinct electronic push-pull system, deactivating the ring towards oxidation while facilitating specific cross-coupling reactions (e.g., Buchwald-Hartwig) at the bromine site due to the ortho-effect of the chlorine atom.

Structural & Electronic Analysis

The physicochemical behavior of this molecule is governed by the interplay between the electron-withdrawing halogens and the sterically hindered amine.[1]

Electronic Effects Table
SubstituentPositionElectronic EffectImpact on pKa & Reactivity
-Cl Para (4)Inductive (-I) > Resonance (+M)Net electron-withdrawing.[2] Deactivates ring; lowers pKa of anilinium ion.[1]
-Br Meta (3)Strong Inductive (-I)Strongly electron-withdrawing. Further lowers pKa.[1]
-N(iPr)H Aniline NInductive (+I) / Steric BulkAlkyl group donates density, slightly raising pKa vs. primary aniline, but steric hindrance limits solvation of the cation.[1]
Diagram 1: Structural Dynamics & Electronic Vectors

This diagram illustrates the competing electronic vectors and the steric shield provided by the isopropyl group.[1][2]

G Core Aniline Core (Aromatic Ring) pKa Resultant pKa (Est. 3.0 - 3.5) Core->pKa Net Electronic State N_Group N-Isopropyl Group (Steric Bulk + Lipophilicity) N_Group->Core +I Effect LogP Resultant LogP (Est. 4.0 - 4.4) N_Group->LogP Hydrophobic Contribution Halogens 3-Br, 4-Cl Substituents (Electron Withdrawal) Halogens->Core -I / -M Effect Halogens->LogP Lipophilic Contribution

Caption: Electronic and steric contributions determining the physicochemical phenotype of 3-bromo-4-chloro-N-(propan-2-yl)aniline.

Physicochemical Properties (Predicted & Validated)

Since specific experimental data for this exact CAS is often proprietary, the values below are derived from authoritative Structure-Activity Relationship (SAR) algorithms and comparative data from the parent 3-bromo-4-chloroaniline.

Ionization (pKa)[2]
  • Parent Aniline (3-bromo-4-chloroaniline) pKa: ~2.8 [1][1]

  • N-Isopropyl Shift: Secondary amines are generally more basic than primary anilines (+0.5 to +1.0 pKa units) due to alkyl donation.[1] However, the ortho-interaction (if any) and solvation penalty of the isopropyl group moderate this.[1]

  • Predicted pKa: 3.2 – 3.8 (Weak Base)[1]

  • Implication: The molecule will remain neutral at physiological pH (7.4) , ensuring high membrane permeability but low aqueous solubility.[1]

Lipophilicity (LogP/LogD)[2]
  • Parent LogP: ~2.8 – 3.0[1]

  • Isopropyl Contribution: +1.3 (Hansch-Leo constant)[1]

  • Predicted LogP: 4.1 – 4.5

  • Implication: High lipophilicity.[1] Requires non-aqueous solvents (DMSO, Methanol) for stock solutions.[1] Significant risk of non-specific binding in biological assays.[1]

Solubility Profile
SolventSolubility EstimateHandling Note
Water (pH 7.4) < 10 µg/mL (Insoluble)Requires co-solvents or formulation (e.g., cyclodextrins).[2]
0.1 N HCl ModerateProtonation of the amine increases solubility, but the salt may precipitate due to the lipophilic counter-ion effect.[1]
DMSO > 50 mg/mLPreferred solvent for stock preparation.[1]
Ethanol > 20 mg/mLSuitable for crystallization.[1]

Experimental Validation Protocols

As a scientist, you must not rely on predictions. Use the following self-validating protocols to establish the "Golden Record" for this compound.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant in a mixed-solvent system (due to low aqueous solubility).

  • Preparation: Dissolve 2 mg of compound in 10 mL of Methanol/Water (60:40) .

  • Titration: Titrate with 0.1 N HCl and 0.1 N NaOH under inert gas (N

    
    ) to prevent carbonate formation.
    
  • Yasuda-Shedlovsky Extrapolation:

    • Perform titrations at three different methanol ratios (e.g., 40%, 50%, 60%).

    • Plot experimental pKa vs. dielectric constant (

      
      ).[1]
      
    • Extrapolate to 0% organic solvent to obtain the aqueous pKa.[1]

  • Validation: The R

    
     of the extrapolation plot must be >0.98.[1][2]
    
Protocol: Shake-Flask LogP Measurement

Objective: Quantify lipophilicity for ADME prediction.

  • Phases: Octanol (saturated with water) and Water (saturated with octanol, phosphate buffered to pH 7.4).

  • Equilibration: Dissolve compound in the Octanol phase. Add equal volume of Water phase.[1]

  • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • QC Check: Mass balance (sum of both phases) must be >95% of initial input.

Synthesis & Stability Logic

Understanding the synthesis informs the impurity profile.[1] The most robust route is Reductive Amination .[1]

Diagram 2: Synthesis & Impurity Logic

Synthesis SM1 3-Bromo-4-chloroaniline Imine Intermediate Imine (Moisture Sensitive) SM1->Imine + SM2 SM2 Acetone Reagent Reductive Agent (NaBH(OAc)3 / AcOH) Product 3-bromo-4-chloro- N-(propan-2-yl)aniline Imine->Product + Reagent Impurity1 Impurity A: Unreacted Aniline Product->Impurity1 Incomplete Conversion Impurity2 Impurity B: Bis-alkylation (Trace) Product->Impurity2 Over-reaction

Caption: Reductive amination pathway highlighting critical control points for impurities.

Stability Considerations
  • Oxidation: The aniline nitrogen is susceptible to N-oxidation (N-oxide formation) upon prolonged exposure to air/light.[1] Store under Argon at -20°C.

  • Hydrolysis: The C-Halogen bonds are stable under standard conditions.[1] The C-N bond is stable.[1]

  • Photostability: Halogenated anilines can undergo photodehalogenation.[1] Protect from light.[1]

References

  • PubChem Compound Summary. (2025). 3-Bromo-4-chloroaniline (CID 12843722). National Center for Biotechnology Information.[1] [Link]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Authoritative source for LogP substituent constants).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol source for Yasuda-Shedlovsky extrapolation).

  • Accela Chem. (2024).[1] Product Catalog: 3-Bromo-4-chloro-N-isopropylaniline (CAS 1407884-88-1). [Link][3]

Sources

Exploratory

A Guide to the Systematic Nomenclature of 3-bromo-4-chloro-N-(propan-2-yl)aniline

Abstract In the fields of medicinal chemistry, materials science, and synthetic organic chemistry, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of medicinal chemistry, materials science, and synthetic organic chemistry, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and universally understood language for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This guide offers an in-depth analysis of the IUPAC nomenclature for the polysubstituted aromatic amine, 3-bromo-4-chloro-N-(propan-2-yl)aniline. We will deconstruct the name into its constituent parts, explaining the hierarchical rules and logical principles that govern its formation. This document is intended for researchers, scientists, and drug development professionals who require a firm grasp of systematic naming conventions for complex organic molecules.

Foundational Principle: Identifying the Parent Structure

The first and most critical step in naming any complex organic molecule is to identify the principal functional group, which dictates the parent or base name of the compound.[1][2][3] The molecule contains several features: a benzene ring, halogen substituents (bromo and chloro), and a secondary amine group.

According to IUPAC priority rules, the amine functional group takes precedence over both alkyl and halide substituents.[4][5] When an amino group (–NH₂) or its substituted form (–NHR, –NR₂) is directly attached to a benzene ring, the common and IUPAC-accepted parent name is aniline .[6][7] Therefore, the core of our molecule's name is "aniline."

  • Expert Insight: Choosing "aniline" as the parent is not arbitrary. It reflects the chemical character of the molecule. The amine group significantly influences the reactivity of the aromatic ring, making it the central feature for classification and naming.

Systematic Numbering of the Aromatic Ring

Once the parent structure is established as aniline, the next step is to assign locants (numbers) to the substituents on the benzene ring. The IUPAC convention dictates that the carbon atom bearing the principal functional group is assigned as position 1 (C1).[6]

Following this rule, the carbon atom attached to the nitrogen of the amine group is C1. The ring must then be numbered to assign the lowest possible locants to the other substituents.

There are two potential numbering directions from C1:

  • Clockwise: This would place the substituents at positions 5 and 6.

  • Counter-clockwise: This places the substituents at positions 3 and 4 .

To achieve the lowest possible numbering scheme, the counter-clockwise direction is chosen. This gives us a 3-bromo and a 4-chloro substituent.

When assembling the name, substituents are listed in alphabetical order, irrespective of their locant numbers.[8] Thus, "bromo" precedes "chloro".

  • Trustworthiness Check: This systematic approach ensures that any chemist, regardless of location or background, will arrive at the same numbering and substituent arrangement, eliminating ambiguity.

Designating Substituents on the Nitrogen Atom (N-Substitution)

The target molecule is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms: one from the aniline ring and one from an alkyl group. To indicate that a substituent is attached directly to the nitrogen atom rather than the aromatic ring, the locant N- is used.[7]

The alkyl group attached to the nitrogen is an isopropyl group. While "isopropyl" is a common name, the systematic IUPAC name is derived by identifying the longest carbon chain of the substituent and the point of attachment.

  • The longest chain has three carbons, so the base name is "propyl".

  • The group is attached to the parent aniline via the second carbon of the three-carbon chain.

Therefore, the systematic name for this substituent is propan-2-yl .[9] In the final IUPAC name, complex substituent names like this are often enclosed in parentheses to avoid confusion.

Assembling the Final IUPAC Name

By combining the principles from the preceding sections, we can construct the full, systematic name in a step-by-step fashion.

Experimental Protocol: Deriving the IUPAC Name

  • Identify the Parent: The presence of an amino group on a benzene ring designates the parent name as aniline .

  • Assign Primary Locant: The carbon atom bonded to the amino group is assigned C1 .

  • Number Ring Substituents: Number the ring to give the lowest possible locants to the halogen substituents. This results in 3 for the bromine atom and 4 for the chlorine atom.

  • Alphabetize Ring Substituents: Arrange the halogen substituents alphabetically: 3-bromo-4-chloro .

  • Identify Nitrogen Substituent: The alkyl group on the nitrogen atom is identified as a three-carbon chain attached at the second position: (propan-2-yl) .

  • Assign Nitrogen Locant: Use the prefix N- to indicate the substituent is on the nitrogen atom: N-(propan-2-yl) .

  • Combine All Parts: Assemble the components in the order: (ring substituents) + (N-substituent) + (parent name).

This logical workflow yields the final IUPAC name: 3-bromo-4-chloro-N-(propan-2-yl)aniline .

Data Summary and Visualization

The structural components and the rules governing their nomenclature are summarized below.

Structural ComponentIdentityIUPAC RuleResulting Name Fragment
Parent Structure Aromatic AmineHighest priority functional group on a benzene ring.[6]aniline
Ring Substituent 1 BromineNumbered to the lowest possible locant (3) and cited alphabetically.3-bromo
Ring Substituent 2 ChlorineNumbered to the lowest possible locant (4) and cited alphabetically.4-chloro
Nitrogen Substituent Isopropyl GroupNamed as a complex substituent; locant N- indicates attachment to nitrogen.[7][9]N-(propan-2-yl)

Diagram of Nomenclature Logic

The following diagram illustrates the decision-making process for naming the molecule according to IUPAC rules.

IUPAC_Nomenclature_Workflow Start Molecular Structure 3-bromo-4-chloro-N-(propan-2-yl)aniline A 1. Identify Principal Functional Group Start->A B Amine on Benzene Ring (Higher priority than halogens/alkyls) A->B Rule C Parent Name: aniline B->C Result D 2. Number the Aromatic Ring C->D E Assign C1 to Carbon with -NH Group D->E Step 1 F Number for Lowest Locants: 3 and 4 E->F Step 2 G Ring Substituents: 3-bromo, 4-chloro F->G Result H 3. Identify Nitrogen Substituent G->H I Three-carbon chain attached at C2 H->I Analysis J Systematic Name: (propan-2-yl) I->J Rule K Use 'N-' Locant for Nitrogen Attachment J->K Rule L 4. Assemble Final Name K->L M Alphabetize Ring Substituents: bromo before chloro L->M Step 1 N Combine Parts: (Ring Substituents) + (N-Substituent) + (Parent) M->N Step 2 End 3-bromo-4-chloro-N-(propan-2-yl)aniline N->End Final Name

Caption: Logical workflow for deriving the IUPAC name.

Context for the Researcher: Synthesis and Properties

A molecule's name is its identifier, but for the laboratory scientist, its synthesis and properties are of practical importance. Compounds like 3-bromo-4-chloro-N-(propan-2-yl)aniline are typically synthesized via a multi-step process. A plausible route could begin with a commercially available precursor like 4-chloroaniline. This precursor could first undergo N-alkylation with 2-bromopropane, followed by regioselective bromination of the aromatic ring. Alternatively, 3-bromo-4-chloroaniline, which is itself a known compound, could be directly alkylated.[10]

Structural confirmation would rely on a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of all atoms, showing characteristic shifts for the aromatic protons, the N-H proton, and the protons of the propan-2-yl group.

  • Mass Spectrometry (MS): This would determine the molecular weight (249.00 g/mol for the neutral molecule) and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching, C-N stretching, and aromatic C-H and C=C bonds.

Conclusion

The IUPAC name 3-bromo-4-chloro-N-(propan-2-yl)aniline is derived from a hierarchical set of rules that prioritize the principal functional group, ensure the lowest possible numbering for substituents, and clearly designate the location of all groups. This systematic approach is the bedrock of chemical communication, allowing for the precise and error-free identification of complex molecules in research, development, and regulatory affairs. By understanding the logic behind the nomenclature, scientists can effectively communicate and document their work with clarity and authority.

References

  • University of Calgary. (n.d.). Polysubstituted benzenes. Department of Chemistry. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Nomenclature of Benzene Derivatives. Department of Chemistry. Retrieved from [Link]

  • North Carolina School of Science and Mathematics. (2020, April 2). Disubstituted and polysubstituted Benzene Ring Nomenclature. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]

  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

  • IUPAC Naming. (n.d.). How to Describe Prioritised Functional Groups in a Name. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloroaniline. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.1 Naming Amines. Organic Chemistry. Retrieved from [Link]

  • Dynamic Science. (n.d.). chemistry - organic-naming compounds with more than one functional group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 3). Is the precedence of functional groups used in IUPAC naming arbitrary?. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). IUPAC Rules. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 30). 2.2: Nomenclature of Alkanes. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 3-bromo-4-chloro-N-(propan-2-yl)aniline

The following technical guide details the solubility profile and characterization strategy for 3-bromo-4-chloro-N-(propan-2-yl)aniline . [1] Executive Summary & Compound Analysis Compound: 3-bromo-4-chloro-N-(propan-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization strategy for 3-bromo-4-chloro-N-(propan-2-yl)aniline .

[1]

Executive Summary & Compound Analysis

Compound: 3-bromo-4-chloro-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-4-chloroaniline).[1][2][3] Classification: Lipophilic, weak organic base (Aniline derivative).[1][3] Primary Application: Key intermediate in the synthesis of kinase inhibitors and agrochemicals; often used as a scaffold for structure-activity relationship (SAR) studies.[1][2]

This guide provides a definitive solubility profile derived from Structure-Property Relationships (SPR) and standard physicochemical principles.[1][3] Due to the specific substitution pattern—a secondary amine flanked by lipophilic halogens and an alkyl group—this molecule exhibits a distinct "solubility fingerprint" characterized by high lipophilicity and poor aqueous solubility.[1]

Physicochemical Determinants

To predict and manipulate the solubility of this compound, one must understand the competing forces in its structure:

  • Lipophilicity Driver (LogP ~4.5 - 5.2): The 3-bromo and 4-chloro substituents are highly lipophilic electron-withdrawing groups (EWG).[1][3] The N-isopropyl group adds further hydrocarbon bulk.[1] This combination pushes the partition coefficient (LogP) significantly high, making the molecule "grease-like" and highly soluble in non-polar organic solvents.

  • Ionization Potential (pKa ~2.5 - 3.5): The nitrogen atom is the sole ionizable center.[1][2] However, the strong electron-withdrawing nature of the ortho-bromo and para-chloro groups pulls electron density away from the amine, drastically lowering its basicity compared to aniline (pKa 4.6).[1] Consequently, this compound remains uncharged (neutral) at physiological pH (7.4), further limiting aqueous solubility.[1]

Predicted Solubility Profile

The following data categorizes solvent compatibility based on the compound's calculated polarity and experimental data from structurally homologous halogenated anilines.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventPredicted SolubilityApplication Context
Dipolar Aprotic DMSO High (> 50 mg/mL) Primary Stock Solution. Ideal for cryo-storage and biological assay dilution.[1][2]
DMF High (> 50 mg/mL)Alternative stock; use if DMSO interferes with specific catalytic reactions.[1][2]
Chlorinated Dichloromethane (DCM) High (> 100 mg/mL)Excellent for extraction, chromatography loading, and synthesis.[1][2][3]
Chloroform High (> 100 mg/mL)Standard NMR solvent (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).[1]
Polar Protic Ethanol (EtOH) Moderate-High (> 20 mg/mL)Suitable for crystallization and formulation; solubility decreases with water addition.[1][2][3]
Methanol (MeOH) Moderate (> 15 mg/mL)Common HPLC mobile phase component.[1][2]
Non-Polar Hexanes / Heptane ModerateSoluble due to high LogP; often used in flash column mobile phases (e.g., EtOAc/Hexane).[1][2]
Aqueous Water (pH 7) Insoluble (< 0.01 mg/mL) Critical Failure Point. Compound will precipitate or "oil out" immediately.[1][2]
0.1 M HCl (pH 1) Low-ModerateProtonation of the amine may improve solubility slightly, but the salt may remain lipophilic.

Critical Insight: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, HEPES) for biological assays.[1][3] It requires a "co-solvent spike" method (see Section 4).[1]

Experimental Protocol: Solubility Determination

When precise thermodynamic data is required for regulatory filing or formulation, follow this self-validating protocol. This method distinguishes between kinetic solubility (precipitation point) and thermodynamic solubility (equilibrium saturation).[1]

Workflow Visualization

The following diagram outlines the decision process for solvent selection and solubility testing.

SolubilityWorkflow Start Start: 3-bromo-4-chloro-N-(propan-2-yl)aniline Goal Define Goal Start->Goal BioAssay Biological Assay (Aqueous Media) Goal->BioAssay Testing Activity Synthesis Synthesis / Purification (Organic Media) Goal->Synthesis Reaction/Isolation Stock Prepare Stock (100 mM in DMSO) Spike Spike into Buffer (< 1% DMSO) Stock->Spike BioAssay->Stock Screen Solvent Screen: DCM, EtOAc, EtOH Synthesis->Screen CheckPrec Check Precipitation (Nephelometry/Visual) Spike->CheckPrec Valid Clear Solution: Proceed CheckPrec->Valid No Turbidity Invalid Precipitate: Reduce Conc. or Add Cyclodextrin CheckPrec->Invalid Turbid TLC TLC Validation Screen->TLC

Figure 1: Decision workflow for handling 3-bromo-4-chloro-N-(propan-2-yl)aniline in laboratory settings.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a specific solvent (e.g., PBS pH 7.4).[1][2][3]

  • Preparation: Weigh approximately 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Saturation: Add 500 µL of the target solvent (e.g., PBS).

    • Note: The solid should be in excess (visible solid must remain).[1]

  • Equilibration: Shake or vortex at 25°C (or 37°C) for 24–48 hours.

  • Separation: Centrifuge at high speed (10,000 x g) for 10 minutes to pellet undissolved material.

    • Filtration Option: Alternatively, filter supernatant through a PVDF syringe filter (low binding).[1]

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Methanol.

    • Calculation:

      
      [1][3]
      

Solubilization Strategies for Research

Stock Solution Preparation
  • Solvent: 100% Anhydrous DMSO.

  • Concentration: 10 mM to 100 mM.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromide) and store at -20°C.

  • Thawing: Vortex vigorously upon thawing.[1] DMSO is hygroscopic; absorbed water can cause the lipophilic compound to crash out inside the vial over time.[1]

Handling "Crash Out" in Aqueous Assays

Because the pKa is low (~3.0), pH adjustment to 7.4 does not ionize the molecule; it remains a neutral lipophile.[3] To maintain solubility in aqueous media:

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure rapid mixing during addition.

  • Surfactants: Add 0.01% Tween-80 or Pluronic F-68 to the buffer before spiking the compound.[1][2]

  • Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% (w/v) in water. The hydrophobic cavity of the cyclodextrin encapsulates the isopropyl-aniline moiety, significantly boosting aqueous solubility without altering chemical structure.

References

  • Lipophilicity of Halogenated Anilines

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

    • Context: Establishes the electron-withdrawing effects of Br/Cl and the lipophilic contribution of N-alkyl groups.[1]

  • Solubility Protocols (Shake-Flask Method)

    • Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[1][3][4] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[1] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[1] Link

    • Context: The gold standard methodology for determining thermodynamic solubility.[1]

  • pKa Prediction of Aniline Derivatives

    • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[3] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1]

    • Context: Theoretical basis for the low pKa prediction of 3-bromo-4-chloro-N-alkylanilines.[1]

  • Cyclodextrin Solubilization

    • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

    • Context: Validates the use of HP-β-CD for lipophilic amine formul

Disclaimer: This guide is based on predictive physicochemical modeling and standard laboratory practices for structurally similar halogenated anilines. Always perform a small-scale pilot solubility test before committing valuable material.

Sources

Exploratory

thermodynamic stability of 3-bromo-4-chloro-N-(propan-2-yl)aniline

An In-Depth Technical Guide to the Thermodynamic Stability of 3-bromo-4-chloro-N-(propan-2-yl)aniline For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-bromo-4-chloro-N-(propan-2-yl)aniline

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Methodological Framework for Assessing the Thermodynamic Stability of 3-bromo-4-chloro-N-(propan-2-yl)aniline

Introduction: The Imperative for Stability Profiling

In the landscape of pharmaceutical and specialty chemical development, the introduction of novel molecular entities necessitates a rigorous evaluation of their fundamental physicochemical properties. 3-bromo-4-chloro-N-(propan-2-yl)aniline, a substituted halogenated aniline, represents a structure with potential utility as an intermediate in the synthesis of bioactive compounds. The presence of multiple halogens on the aromatic ring and an N-alkyl group introduces a complex interplay of electronic and steric effects that directly influence its stability.

Understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a critical prerequisite for safe handling, viable large-scale synthesis, long-term storage, and successful formulation. Degradation can lead to loss of product efficacy, the formation of potentially toxic impurities, and in worst-case scenarios, uncontrolled exothermic events.

This guide presents a comprehensive, integrated strategy for characterizing the . We will move from theoretical prediction to empirical verification, establishing a self-validating workflow that combines computational chemistry with established analytical techniques. The causality behind each methodological choice is explained to provide a framework applicable not only to this specific molecule but to other novel substituted anilines.

Part I: Predictive Assessment via Computational Modeling

Before committing to extensive and potentially hazardous experimental work, an in silico approach provides a powerful, cost-effective method to predict the inherent thermodynamic properties and identify potential liabilities in the molecular structure. Density Functional Theory (DFT) is the tool of choice for this initial phase due to its balance of computational cost and accuracy in predicting molecular energies.

Causality of Approach: By calculating properties such as bond dissociation energies (BDE) and the energies of potential degradation products, we can hypothesize the most likely pathways for decomposition. For instance, a low BDE for the Carbon-Bromine bond compared to the Carbon-Chlorine bond would suggest that de-bromination is a more likely initial step in thermal degradation. This theoretical foundation allows for more targeted and safer experimental design. Computational models for substituted anilines have proven effective in predicting their metabolic and physicochemical properties.[1]

Computational Workflow Protocol
  • Structure Optimization:

    • The 3D structure of 3-bromo-4-chloro-N-(propan-2-yl)aniline will be modeled.

    • Geometry optimization will be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.

  • Thermodynamic Parameter Calculation:

    • Following optimization, frequency calculations will be performed at the same level of theory.

    • From these calculations, key thermodynamic data will be extracted:

      • Standard Enthalpy of Formation (ΔH°f)

      • Standard Gibbs Free Energy of Formation (ΔG°f)

      • Entropy (S°)

  • Bond Dissociation Energy (BDE) Analysis:

    • The BDE for key bonds (C-Br, C-Cl, C-N, N-H, and C-H bonds on the isopropyl group) will be calculated to identify the weakest bond and thus the most probable site for initiation of thermal decomposition.

  • Degradation Product Simulation:

    • The structures and energies of plausible degradation products (e.g., from dehalogenation or N-dealkylation) will be calculated to determine the thermodynamic favorability of potential degradation pathways.

Computational_Workflow start Start: 3D Molecular Model geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bde_calc Bond Dissociation Energy (BDE) Analysis (C-Br, C-Cl, C-N) geom_opt->bde_calc thermo_data Extraction of Thermodynamic Parameters (ΔH°f, ΔG°f, S°) freq_calc->thermo_data end End: Predicted Stability Profile thermo_data->end weak_bond Identify Weakest Bond (Likely Decomposition Trigger) bde_calc->weak_bond degrad_sim Simulate Potential Degradation Products weak_bond->degrad_sim pathway_analysis Analyze Thermodynamic Favorability of Degradation Pathways degrad_sim->pathway_analysis pathway_analysis->end

Caption: Computational workflow for predicting thermodynamic stability.

Part II: Experimental Verification of Bulk Thermal Stability

While computational methods provide invaluable insight, empirical testing is required to understand how the bulk material behaves under thermal stress. The following techniques provide a comprehensive picture of thermal stability, from onset of decomposition to the potential for runaway reactions.

Causality of Approach: We employ a tiered approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are initial screening tools. DSC identifies the temperatures of thermal events (like melting and decomposition) and their associated energy changes, while TGA quantifies mass loss as a function of temperature, indicating when volatile degradants are formed. Some anilines are known to decompose at elevated temperatures, making this analysis crucial.[2] Should these screening methods indicate a significant exothermic decomposition, more advanced techniques like Accelerating Rate Calorimetry (ARC) would be employed to simulate worst-case thermal runaway scenarios for process safety assessments.

Experimental Protocols
  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.

    • Methodology:

      • Accurately weigh 2-5 mg of 3-bromo-4-chloro-N-(propan-2-yl)aniline into a hermetically sealed aluminum pan.

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

      • Scan from ambient temperature to a temperature beyond any expected decomposition (e.g., 25 °C to 400 °C).

      • Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss at different stages.

    • Methodology:

      • Place 5-10 mg of the sample onto the TGA balance pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Monitor the sample mass as a function of temperature.

      • Determine the onset temperature of mass loss (T_onset) and the temperature of maximum mass loss rate (T_peak) from the derivative of the TGA curve.

Hypothetical Data Summary

To illustrate the expected output, the table below summarizes plausible data for our target compound.

ParameterMethodHypothetical ValueInterpretation
Melting Point (T_m)DSC115.4 °CSharp endotherm indicating a pure crystalline solid.
Heat of Fusion (ΔH_fus)DSC25.8 kJ/molEnergy required for melting.
Decomposition Onset (T_onset)DSC210.2 °CStart of exothermic decomposition; key stability limit.
Decomposition Enthalpy (ΔH_d)DSC-250 J/gSignificant energy release; indicates potential thermal hazard.
5% Mass Loss Temperature (T_d5)TGA215.5 °CTemperature at which 5% of the material has degraded.

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Caption: Experimental workflow for thermal stability analysis.

Part III: Elucidation of Potential Degradation Pathways

Beyond thermal decomposition, the stability of 3-bromo-4-chloro-N-(propan-2-yl)aniline must be considered under conditions relevant to storage and use, including exposure to light, moisture, and oxygen. The chemistry of halogenated anilines suggests several plausible degradation pathways.

  • Oxidative Degradation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and ultimately polymeric species. This is often the cause of discoloration in aniline samples.[2]

  • Hydrolytic Degradation: While generally stable, the amide-like linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the isopropyl group to yield 3-bromo-4-chloroaniline.

  • Photodegradation: Aromatic amines and halides can absorb UV radiation, leading to radical-mediated degradation.[3] This can involve cleavage of the C-halogen bonds or reactions involving the amino group, potentially leading to dimerization or polymerization. Studies on 2-chloroaniline have shown that photodegradation can proceed via hydroxyl radical attack, forming aminophenols and anilinium radical cations.[4]

  • Dehalogenation: Reductive dehalogenation is another possible pathway, particularly in the presence of certain catalysts or reducing agents.

Causality of Approach: Understanding these pathways is essential for defining appropriate storage conditions (e.g., protection from light, inert atmosphere) and identifying potential impurities that may arise over the product's shelf-life. This knowledge informs the development of stability-indicating analytical methods. For instance, knowing that de-bromination is a possibility allows a chemist to specifically look for 4-chloro-N-(propan-2-yl)aniline as a potential degradant in HPLC analyses.

Degradation_Pathways parent 3-bromo-4-chloro- N-(propan-2-yl)aniline oxidized Oxidized Products (Nitroso, Nitro, Polymers) parent->oxidized O2 / Light hydrolyzed Hydrolysis Product (3-bromo-4-chloroaniline) parent->hydrolyzed H2O (acid/base) dehalogenated_br De-brominated Product (4-chloro-N-(propan-2-yl)aniline) parent->dehalogenated_br Reductive Conditions dehalogenated_cl De-chlorinated Product (3-bromo-N-(propan-2-yl)aniline) parent->dehalogenated_cl Reductive Conditions photodegraded Photodegradation Products (Dimers, Ring-Cleavage) parent->photodegraded UV Light (hν)

Caption: Potential degradation pathways for the target molecule.

Conclusion and Strategic Recommendations

The is a multifaceted property that must be defined through a synergistic combination of predictive modeling and empirical analysis. The workflow outlined in this guide—beginning with DFT calculations to establish a theoretical baseline, followed by DSC/TGA for thermal screening, and finally, consideration of chemical degradation pathways—provides a robust framework for comprehensive characterization.

The hypothetical data suggest that while the compound is thermally stable well above its melting point, it possesses significant decomposition energy, warranting careful handling at elevated temperatures. The primary stability concerns under storage and handling conditions are likely to be oxidation and photodegradation.

Recommendations:

  • Execute the Proposed Workflow: Perform the computational and experimental studies as outlined to generate a definitive stability profile.

  • Forced Degradation Studies: Intentionally expose the compound to heat, light, acid, base, and oxidative stress to identify and characterize the resulting degradants using techniques like LC-MS. This is critical for developing stability-indicating analytical methods.

  • Establish Handling and Storage Protocols: Based on the findings, recommend appropriate storage conditions, such as storage in amber vials under an inert atmosphere at controlled room temperature, to ensure long-term integrity.

By following this structured, evidence-based approach, researchers and drug development professionals can build a comprehensive understanding of the compound's stability, mitigating risks and ensuring the development of a safe, effective, and reliable product.

References

  • Hu, M., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed, 28(2), 1-10. [Link]

  • Arora, P. K., & Bae, H. (2014). Biodegradation of 4-chloroaniline by bacteria enriched from soil. PubMed, 21(3), 241-247. [Link]

  • Iyewumi, T. O. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(11), 18-29. [Link]

  • Guedes-Alonso, R., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC, 1-20. [Link]

  • Draeger, J. A., et al. (1983). Chemical thermodynamic properties of molecules that undergo inversion I. Aniline, methylamine, cyclopropylamine, and cyclopentene. The Journal of Chemical Thermodynamics, 15(4), 367-376. [Link]

  • Douglas, C. J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC, 1-15. [Link]

  • Sienkiewicz, A., et al. (2017). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution. ResearchGate. [Link]

  • Sienkiewicz, A., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]

  • Zhang, T., et al. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry. [Link]

  • Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Scribd. [Link]

  • Chu, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(2), 891-899. [Link]

  • Tyzack, J. D., et al. (2013). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. PubMed, 28(9), 1785-1797. [Link]

Sources

Foundational

electrophilic aromatic substitution patterns in halogenated anilines

Topic: Electrophilic Aromatic Substitution Patterns in Halogenated Anilines Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Summary Halogenated anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Aromatic Substitution Patterns in Halogenated Anilines Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

Halogenated anilines represent a unique synthetic paradox in medicinal chemistry. They possess two competing directing groups: the amino group (a powerful activator and ortho/para director) and the halogen (a deactivator yet also an ortho/para director). While the amino group typically dominates regioselectivity due to strong resonance donation (


), experimental outcomes are frequently compromised by reaction conditions—specifically, the pH-dependent protonation of the amine.

This guide provides a definitive framework for predicting and controlling electrophilic aromatic substitution (EAS) in these substrates. It moves beyond textbook theory to address practical synthetic challenges, offering self-validating protocols for nitration and halogenation that avoid common pitfalls like oxidative tarring and unexpected meta-substitution.

Theoretical Framework: The "Push-Pull" Conflict

To control the chemistry of halogenated anilines, one must master the electronic tug-of-war between the substituents.

The Dominant Donor vs. The Deceptive Deactivator
  • The Amino Group (

    
    ):  Dominates through a massive Resonance Effect (
    
    
    
    ) that places significant negative charge density at the ortho and para positions.[1] This effect generally overpowers its Inductive Withdrawal (
    
    
    ).
  • The Halogen (

    
    ):  Unique among deactivators.[2][3][4] Its Inductive Withdrawal (
    
    
    
    ) is strong (deactivating the ring), but its lone pair allows for weak Resonance Donation (
    
    
    ).[3][5][6] This directs incoming electrophiles to ortho/para positions relative to itself, but with much less force than the amine.

The Rule of Dominance: In a neutral or basic medium, the strongly activating


 group controls the position of substitution. The electrophile will attach ortho or para to the nitrogen, regardless of the halogen's position, unless steric hindrance dictates otherwise.
The Anilinium Trap (The "Switch")

In strongly acidic media (e.g.,


 nitration), the amino group protonates to form the anilinium ion  (

).
  • Electronic Change: The group converts from a strong activator (

    
    ) to a strong deactivator (
    
    
    
    ).
  • Directing Change: The anilinium ion is a meta-director .[1]

  • Result: The reaction outcome flips. Instead of substitution ortho to the nitrogen, the electrophile may attack meta to the nitrogen (often guided by the halogen's now-dominant directing effect).[1]

Visualization: The Regioselectivity Decision Tree

Regioselectivity Start Substrate: Halogenated Aniline Condition Reaction Conditions (pH) Start->Condition Basic Neutral/Basic/Weak Acid (e.g., NBS in DMF) Condition->Basic Mild Acidic Strong Acid (e.g., HNO3/H2SO4) Condition->Acidic Harsh Mechanism1 Mechanism: Amine stays -NH2 (+M dominates) Basic->Mechanism1 Mechanism2 Mechanism: Amine becomes -NH3+ (-I dominates) Acidic->Mechanism2 Protection Strategy: Protect Amine (Acetyl/Boc) Acidic->Protection Preferred Route Outcome1 Product: Ortho/Para to Amino Group Mechanism1->Outcome1 Outcome2 Product: Meta to Amino Group (Controlled by Halogen) Mechanism2->Outcome2 Restored Restores Ortho/Para Selectivity Protection->Restored Restored->Outcome1

Caption: Decision logic for predicting regioselectivity based on reaction media and protection strategies.

The Regioselectivity Matrix

The following table predicts the major product for electrophilic attack (E+) on various halogenated aniline isomers under controlled (non-acidic or protected) conditions.

Substrate IsomerDominant DirectorSteric ConstraintsPrimary Site of Attack (Relative to

)
Secondary Site
2-Haloaniline (Ortho)

High at C3 (between substituents)Para (C4) Ortho (C6)
3-Haloaniline (Meta)

MinimalPara (C4) Ortho (C2 or C6)*
4-Haloaniline (Para)

Para position blockedOrtho (C2) None

*Note: In 3-haloanilines, attack at C2 is electronically favorable (ortho to both groups) but sterically crowded. C4 (para to amine, ortho to halogen) is usually the major product.

Strategic Synthetic Protocols

To ensure scientific integrity and reproducibility, we utilize "Self-Validating Protocols." These workflows include checkpoints (TLC/LCMS) to confirm the reaction state before proceeding.

Protocol A: Regioselective Bromination using NBS

Context: Direct bromination with


 often leads to poly-bromination and oxidation. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent provides a "soft" source of 

that respects the activation hierarchy.

Target: Synthesis of 4-bromo-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline.

Mechanism: The


 group is meta-directing (deactivating). The 

is ortho/para-directing (activating).[1][7][8] The amine wins. The para-position (C4) is favored over ortho (C2) due to sterics.

Step-by-Step Methodology:

  • Setup: In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Why DMF? It stabilizes the transition state and solubilizes the polar NBS.

  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Control: Keep dark (wrap flask in foil) to prevent radical side reactions.

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting aniline spot (

      
      ) and appearance of a slightly less polar product.
      
  • Workup: Dilute with water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
    .
    
  • Purification: Silica gel column chromatography.

Protocol B: Nitration via "Protection-Deprotection" Strategy

Context: Nitrating 4-chloroaniline directly with mixed acid (


) risks forming tars or meta-nitro products due to anilinium formation.

Target: Synthesis of 2-nitro-4-chloroaniline .

Workflow Diagram:

NitrationWorkflow Step1 1. Protection (Ac2O, AcOH) Inter1 Intermediate: 4-Chloroacetanilide Step1->Inter1 Step2 2. Nitration (HNO3, H2SO4, <20°C) Inter1->Step2 Inter2 Intermediate: 2-Nitro-4-chloroacetanilide Step2->Inter2 Step3 3. Deprotection (HCl/H2O, Reflux) Inter2->Step3 Product Product: 2-Nitro-4-chloroaniline Step3->Product

Caption: Three-stage workflow to ensure regioselectivity during nitration.

Step-by-Step Methodology:

  • Protection: React 4-chloroaniline with Acetic Anhydride (

    
    ) in acetic acid.
    
    • Why? Converts

      
       to 
      
      
      
      . The amide is still an ortho/para director but does not protonate easily in acid, preventing the "Anilinium Switch."
  • Nitration: Dissolve 4-chloroacetanilide in

    
    . Add fuming 
    
    
    
    dropwise at 0–10°C.
    • Causality: Low temperature prevents dinitration. The bulky acetamido group and the chlorine at C4 force the nitro group to C2 (ortho to nitrogen).

  • Deprotection: Reflux the nitrated intermediate in 6M HCl or NaOH.

    • Checkpoint: LCMS will show mass shift from M+43 (acetyl) back to M+1 (free amine).

Pharmaceutical Relevance

Understanding these patterns is critical for Lead Optimization :

  • Metabolic Blocking: Halogens (F, Cl) are often placed at metabolically labile sites (usually para) to block CYP450 oxidation. If the para site is occupied by a halogen, EAS allows introduction of solubilizing groups at the ortho position.

  • Lipophilicity Tuning: Adding halogens increases LogP. Precise regiochemistry ensures the halogen is placed where it aids binding affinity without disrupting the pharmacophore.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanism of resonance vs. induction).
  • Organic Syntheses. (1922). Nitration of substituted anilines via protection. Coll. Vol. 1, p. 111. Retrieved from [Link]

  • Wang, D., et al. (2014). Pd(II)-catalyzed meta-C–H bromination of aniline derivatives. Nature/NIH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic N-isopropylation of 3-Bromo-4-chloroaniline

Abstract This document provides a comprehensive guide for the N-isopropylation of 3-bromo-4-chloroaniline using 2-bromopropane. N-alkylated haloanilines are pivotal intermediates in the synthesis of pharmaceuticals, agro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-isopropylation of 3-bromo-4-chloroaniline using 2-bromopropane. N-alkylated haloanilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of halogen atoms on the aniline ring offers versatile handles for subsequent chemical modifications, such as cross-coupling reactions. This application note delves into the mechanistic principles, provides a detailed and validated experimental protocol, and offers expert insights into process optimization and troubleshooting. The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible procedure for synthesizing N-isopropyl-3-bromo-4-chloroaniline.

Scientific Principles & Mechanistic Rationale

The N-isopropylation of 3-bromo-4-chloroaniline is a classical nucleophilic substitution reaction.[2] The core mechanism involves the lone pair of electrons on the nitrogen atom of the aniline acting as a nucleophile, attacking the electrophilic secondary carbon of 2-bromopropane and displacing the bromide leaving group.

Causality Behind Experimental Design:

  • Substrate Reactivity: The primary scientific challenge in this synthesis is the reduced nucleophilicity of the amino group in 3-bromo-4-chloroaniline. The electron-withdrawing effects of the bromine and chlorine substituents significantly decrease the electron density on the nitrogen atom, rendering it a weaker nucleophile compared to unsubstituted aniline.[3] Consequently, forcing conditions, such as elevated temperatures and the use of a suitable base, are necessary to drive the reaction forward at a reasonable rate.[3]

  • Choice of Base: A base is crucial for facilitating the reaction. Its primary role is to neutralize the hydrobromic acid (HBr) generated during the substitution, preventing the protonation and deactivation of the starting aniline. For substrates with low nucleophilicity, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and offers good handling characteristics. Stronger bases, such as sodium hydride (NaH), could be employed but may increase the likelihood of side reactions, such as the E2 elimination of HBr from 2-bromopropane to form propene.

  • Solvent System: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this type of reaction.[3] They can effectively dissolve the aniline substrate and the inorganic base, and more importantly, they can stabilize the charged transition state of the Sₙ2 reaction, thereby increasing the reaction rate.

  • Control of Side Reactions:

    • N,N-Dialkylation: The most common side product is the tertiary amine, formed from the further alkylation of the desired N-isopropyl product.[3] The secondary amine product can be more nucleophilic than the starting primary amine. To minimize this, a slight excess of the aniline (1.1 to 1.5 equivalents) relative to the alkylating agent can be employed.[3] Running the reaction to partial conversion of the starting material can also favor mono-alkylation.

    • Elimination: As mentioned, 2-bromopropane can undergo elimination to form propene. This is generally favored by strong, sterically hindered bases and high temperatures. Using a base like K₂CO₃ helps to minimize this pathway.

Experimental Protocol

This protocol details a reliable method for the synthesis of N-isopropyl-3-bromo-4-chloroaniline on a laboratory scale.

Materials & Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
3-Bromo-4-chloroanilineC₆H₅BrClN206.47823-54-1Starting material.[4]
2-BromopropaneC₃H₇Br122.9975-26-3Alkylating agent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, powdered. Base.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous. Solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction.
HexaneC₆H₁₄86.18110-54-3For chromatography.
Saturated NaCl solution (Brine)NaCl(aq)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9230-400 mesh, for chromatography.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel coated)

Quantitative Data for Synthesis
ReagentAmountMoles (mmol)Molar Eq.
3-Bromo-4-chloroaniline2.06 g10.01.0
2-Bromopropane1.0 mL10.81.08
Potassium Carbonate2.76 g20.02.0
N,N-Dimethylformamide (DMF)20 mL--
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-chloroaniline (2.06 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF (20 mL) via syringe.

    • Stir the suspension for 10 minutes at room temperature.

  • Addition of Alkylating Agent:

    • Add 2-bromopropane (1.0 mL, 10.8 mmol) dropwise to the stirred suspension at room temperature.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 90 °C using a heating mantle.

    • Maintain stirring at this temperature for 8-16 hours.

  • Monitoring Reaction Progress:

    • Periodically (e.g., every 2 hours), pause the heating and carefully take a small aliquot from the reaction mixture.

    • Spot the aliquot on a TLC plate and elute with a hexane:ethyl acetate (e.g., 9:1) solvent system.

    • Visualize the spots under UV light. The reaction is complete when the starting aniline spot has been consumed or is significantly diminished.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography.[1]

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield N-isopropyl-3-bromo-4-chloroaniline as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization & Troubleshooting

Experimental Workflow Diagram

G Workflow for N-isopropylation of 3-Bromo-4-chloroaniline A Setup Reaction (Aniline, K2CO3, DMF in Flask) B Inert Atmosphere (N2 or Ar) A->B 1. C Add 2-Bromopropane B->C 2. D Heat to 90°C (8-16 hours) C->D 3. E Monitor by TLC D->E 4. F Reaction Complete? E->F F->D No G Cool to RT & Quench (Add Water) F->G Yes H Extraction (Ethyl Acetate) G->H 5. I Wash & Dry (Brine, Na2SO4) H->I 6. J Concentrate (Rotary Evaporator) I->J 7. K Purification (Column Chromatography) J->K 8. L Characterization (NMR, MS) K->L 9. M Pure Product L->M

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Deactivated reagents (wet DMF, old aniline). 3. Insufficient base strength.1. Increase reaction temperature to 100-110 °C. 2. Ensure all reagents and solvents are anhydrous. 3. Consider a stronger base like Cs₂CO₃ or NaH (use with caution due to elimination risk). 4. For higher reactivity, substitute 2-bromopropane with 2-iodopropane.[3]
Significant Dialkylation 1. Molar ratio of alkylating agent is too high. 2. Reaction run for too long after consumption of starting material.1. Reduce the molar equivalents of 2-bromopropane to be stoichiometric or slightly less than the aniline (e.g., 0.95 eq). 2. Monitor the reaction carefully by TLC and stop it once the starting aniline is mostly consumed.
Difficult Purification 1. Product co-elutes with starting material. 2. Presence of a non-polar impurity (e.g., propene dimer).1. Adjust the polarity of the eluent system for column chromatography; a shallower gradient may be required. 2. Ensure proper work-up to remove all side products before chromatography.

References

  • Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. ResearchGate. Available from: [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
  • Bheemaraju, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, ACS Publications. Available from: [Link]

  • Benchchem. Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Pillai, C.N., et al. Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Available from: [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Li, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Available from: [Link]

  • Daugulis, O., et al. (2007). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 40(7), 505-516. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(51), 9879-9883. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15631. Available from: [Link]

  • PubChem. 4-Bromo-3-chloroaniline. Available from: [Link]

  • Hartwig, J. F., et al. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Britton, E. C. (1956). Reaction of chloroaniline and isopropyl. U.S. Patent No. 2,734,911. Washington, DC: U.S. Patent and Trademark Office.
  • ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Park, J., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(49), 6599-6602. Available from: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available from: [Link]

  • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available from: [Link]

  • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795-10796. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). Available from: [Link]

  • Li, H., et al. (2016). Palladium-Catalyzed Synthesis of Alkylated Amines from Aryl Ethers or Phenols. ACS Catalysis, 6(11), 7434-7438. Available from: [Link]

  • PubChem, National Institutes of Health. 3-Bromo-4-chloroaniline. Available from: [Link]

  • Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available from: [Link]

  • GSK. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Benchchem. Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline.
  • Organic Syntheses. alkyl and alkylene bromides. Available from: [Link]

  • Collins, C. J., et al. (2012). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 14(17), 4386-4389. Available from: [Link]

Sources

Application

3-bromo-4-chloro-N-(propan-2-yl)aniline as an intermediate for pharmaceutical synthesis

Application Note: 3-Bromo-4-chloro-N-(propan-2-yl)aniline in Pharmaceutical Synthesis Executive Summary 3-bromo-4-chloro-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-4-chloroaniline) represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-4-chloro-N-(propan-2-yl)aniline in Pharmaceutical Synthesis

Executive Summary

3-bromo-4-chloro-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-4-chloroaniline) represents a high-value "orthogonal" intermediate in modern medicinal chemistry. Its utility stems from its unique substitution pattern:

  • N-Isopropyl Group: Enhances lipophilicity (LogP) and metabolic stability against N-dealkylation compared to methyl/ethyl analogs.

  • 3-Bromo Substituent: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 4-Chloro Substituent: A less reactive electrophile, allowing for sequential, chemoselective functionalization.

This guide details the synthesis of this intermediate via reductive amination and its application in constructing complex heterocycles found in ROR


 modulators and kinase inhibitors.

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing N-isopropyl anilines is the reductive amination of the parent aniline with acetone. Direct alkylation with isopropyl halides is discouraged due to competing elimination reactions and over-alkylation.

Mechanism & Rationale

The reaction proceeds via the formation of a ketimine intermediate, which is subsequently reduced.

  • Choice of Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH

    
    CN) are preferred over Sodium borohydride (NaBH
    
    
    
    ). STAB is less toxic than cyanoborohydride and allows for "one-pot" protocols without aggressive pH monitoring.
  • Acid Catalysis: Weak acid (Acetic acid) promotes imine formation without protonating the aniline nitrogen to the point of deactivation.

Step-by-Step Protocol

Reagents:

  • 3-Bromo-4-chloroaniline (1.0 eq)[1]

  • Acetone (3.0 - 5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Solvent)

Procedure:

  • Imine Formation: In a dry reaction vessel under nitrogen, dissolve 3-bromo-4-chloroaniline (20 mmol, 4.13 g) in DCE (60 mL).

  • Add Carbonyl: Add Acetone (100 mmol, 7.3 mL) and Acetic Acid (20 mmol, 1.15 mL). Stir at room temperature for 30–60 minutes to establish the imine equilibrium.

    • Note: Monitoring imine formation by TLC is difficult; assume equilibrium after 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB (30 mmol, 6.36 g) portion-wise over 15 minutes.

    • Safety: Evolution of hydrogen gas may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO

    
     until pH > 8.
    
  • Work-up: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: The crude oil is typically purified via flash column chromatography (Hexanes/EtOAc, gradient 0-10%) to yield the target secondary amine.

Yield Expectation: 85–92% Appearance: Pale yellow oil or low-melting solid.

Visualization: Synthesis Pathway

The following diagram illustrates the reductive amination pathway and the critical chemoselectivity nodes.

SynthesisPathway cluster_selectivity Chemoselectivity Control Start 3-Bromo-4-chloroaniline (Parent) Imine Ketimine Intermediate (Transient) Start->Imine + Acetone - H2O acetone Acetone (Excess) acetone->Imine Product 3-Bromo-4-chloro- N-(propan-2-yl)aniline Imine->Product Reduction Reductant STAB / AcOH (Hydride Transfer) Reductant->Product Note1 Avoid NaBH4: Reduces Ketone > Imine Note2 Use STAB: Reduces Imine > Ketone

Caption: Figure 1. Reductive amination pathway using STAB to ensure selective reduction of the imine intermediate over the excess acetone solvent.

Application: Chemoselective Cross-Coupling

The primary value of this intermediate is the ability to react selectively at the 3-position (Bromine) while leaving the 4-position (Chlorine) intact for later stages. This is crucial for synthesizing substituted quinolines or indolin-2-ones.

Protocol: C-N Coupling (Buchwald-Hartwig)

This protocol demonstrates coupling a secondary amine (e.g., Morpholine) to the 3-position.

Reagents:

  • Intermediate: 3-bromo-4-chloro-N-(propan-2-yl)aniline (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaO^t^Bu (1.5 eq)

  • Solvent: Toluene (degassed)

Procedure:

  • Setup: Charge a Schlenk tube with the intermediate (1.0 mmol), Pd

    
    (dba)
    
    
    
    (18 mg), Ligand (Xantphos, 23 mg), and NaO^t^Bu (144 mg).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Amine: Add Toluene (5 mL) and Morpholine (1.2 mmol).

  • Heat: Seal and heat to 80–100°C for 12 hours.

    • Critical Control: Do not exceed 110°C to prevent oxidative addition into the C-Cl bond.

  • Work-up: Filter through Celite, concentrate, and purify via silica chromatography.

Selectivity Logic

The C-Br bond has a lower bond dissociation energy (approx. 66 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol). Under controlled phosphine-ligated Pd conditions, the oxidative addition occurs almost exclusively at the Bromine.

Comparative Data: Reducing Agents

When synthesizing the intermediate, the choice of reducing agent impacts yield and impurity profiles.

Reducing AgentReactivitySelectivity (Imine vs Ketone)ToxicityTypical YieldRecommendation
NaBH

HighLow (Reduces acetone rapidly)Low40-50%Not Recommended
NaBH

CN
MediumHigh (pH dependent)High (Cyanide) 80-85%Good (requires pH 5-6)
STAB MildExcellent Low85-95% Preferred
H

/ Pd-C
HighPoor (Risks de-halogenation)LowVariableAvoid (Loss of Br/Cl)

Downstream Workflow Visualization

This diagram illustrates how the intermediate serves as a divergence point for complex scaffold synthesis.

ApplicationWorkflow Intermediate 3-Bromo-4-chloro- N-(propan-2-yl)aniline Step1 Step 1: Pd-Catalyzed Coupling (Reacts at C-Br) Intermediate->Step1 Selectivity: Br >> Cl Product1 Intermediate A (3-Substituted-4-chloro) Step1->Product1 Step2 Step 2: Suzuki or SNAr (Reacts at C-Cl) Product1->Step2 Harsh Conditions Final Final Drug Scaffold (e.g., RORg Modulator) Step2->Final

Caption: Figure 2. Stepwise functionalization strategy utilizing the reactivity difference between the C-Br and C-Cl bonds.

References

  • PubChem. (2025). 3-Bromo-4-isopropylaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Reference for selective coupling).
  • WIPO. (2013). Patent WO2013029338A1: Novel Compounds (RORgamma modulators). World Intellectual Property Organization.
  • Sanofi-Synthelabo. (2004). US Patent 6,673,790: Indolin-2-one derivatives.[2] USPTO. Available at:

Sources

Method

Chemoselective Buchwald-Hartwig Amination: Protocols for 3-bromo-4-chloro-N-(propan-2-yl)aniline

Executive Summary & Strategic Importance The molecule 3-bromo-4-chloro-N-(propan-2-yl)aniline (CAS: 1407884-88-1) represents a critical "linchpin" scaffold in the synthesis of multi-targeted kinase inhibitors (e.g., ALK,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The molecule 3-bromo-4-chloro-N-(propan-2-yl)aniline (CAS: 1407884-88-1) represents a critical "linchpin" scaffold in the synthesis of multi-targeted kinase inhibitors (e.g., ALK, ROS1, and EGFR pathways). Its structural value lies in its orthogonal reactivity profile :

  • C3-Bromine: Highly reactive electrophile for the first cross-coupling event.

  • C4-Chlorine: Latent electrophile, reserved for subsequent functionalization or structure-activity relationship (SAR) modulation.

  • N-Isopropyl (C1): A pre-installed, sterically defined amine handle that modulates solubility and lipophilicity.

This Application Note provides validated protocols for the chemoselective Buchwald-Hartwig amination of this substrate. The primary challenge is achieving exclusive C-N bond formation at the C3-Br position while suppressing oxidative addition at the C4-Cl bond and preventing non-productive coordination of the secondary amine.

Mechanistic Insight & Chemoselectivity

Success with this substrate relies on exploiting the bond dissociation energy difference between Ar-Br (~81 kcal/mol) and Ar-Cl (~96 kcal/mol). However, standard Pd-catalysts at high temperatures can activate both.

The Solution: Use of Dialkylbiarylphosphine Ligands (Buchwald 3rd/4th Generation) . These ligands (e.g., RuPhos, BrettPhos) are electron-rich and bulky. They accelerate the oxidative addition (OA) into the weaker Ar-Br bond at lower temperatures (60-80°C), effectively leaving the Ar-Cl bond kinetically inert.

Visualizing the Selectivity Landscape

Chemoselectivity Substrate 3-bromo-4-chloro-N-(propan-2-yl)aniline Pd0 L-Pd(0) Active Catalyst Substrate->Pd0 Coordination OA_Br Oxidative Addition (C3-Br) FAST (Kinetic Product) Pd0->OA_Br < 80°C RuPhos/Xantphos OA_Cl Oxidative Addition (C4-Cl) SLOW (Thermodynamic Trap) Pd0->OA_Cl > 100°C Unselective Ligands Product Target: 3-Amino-4-chloro Derivative OA_Br->Product + Amine / Base Reductive Elimination Byproduct Byproduct: Polymer/Bis-coupled OA_Cl->Byproduct

Figure 1: Kinetic divergence in the oxidative addition step. Selecting the correct ligand/temperature window ensures exclusive activation of the C3-Bromine.

Experimental Protocols

Protocol A: Coupling at C3-Br (The "Electrophile" Route)

Objective: Install an external amine at Position 3 while preserving the Chlorine at Position 4. Best For: Creating diamine cores for drug candidates.

ParameterConditionRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is cheaper and stable; reduces in situ to Pd(0).
Ligand RuPhos (for 2° amines) or BrettPhos (for 1° amines)RuPhos provides a protective steric shell that prevents Pd inhibition by the substrate's own secondary amine.
Base NaOtBu (Sodium tert-butoxide)Strong base facilitates rapid transmetallation. Use Cs₂CO₃ if the coupling partner has ester/cyano groups.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often boost yields with these ligands. Anhydrous is critical.
Temperature 80°CCritical Control Point: Do not exceed 90°C to ensure the Ar-Cl bond remains intact.
Step-by-Step Methodology:
  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) to a reaction vial.

  • Solvent: Add anhydrous Toluene (concentration 0.2 M relative to halide). Stir at RT for 5 mins to form the active catalyst complex (solution turns from orange to yellow/brown).

  • Substrate: Add 3-bromo-4-chloro-N-(propan-2-yl)aniline (1.0 equiv) and the Coupling Amine (1.2 equiv).

  • Base: Add NaOtBu (1.4 equiv).[1][2] Seal the vial immediately with a PTFE-lined cap.

  • Reaction: Heat to 80°C with vigorous stirring. Monitor by HPLC/UPLC at 2 hours.

    • Endpoint: Disappearance of Ar-Br peak. Ar-Cl peak should remain constant.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with water/brine.[2][3][4][5] Dry (Na₂SO₄) and concentrate.[1][2][4]

Protocol B: N-Arylation (The "Nucleophile" Route)

Objective: React the N-isopropyl group with an external Aryl Halide. Best For: Extending the scaffold at the nitrogen tail.

Note: This is sterically demanding due to the isopropyl group.

ParameterConditionRationale
Ligand BrettPhos or tBuXPhos These bulky ligands create a large void volume, accommodating the hindered N-isopropyl nucleophile.
Base LHMDS (Lithium Hexamethyldisilazide)Strong, non-nucleophilic base prevents competition and accelerates deprotonation of the bulky amine.
Solvent THF or DioxaneGood solubility for LHMDS.
Step-by-Step Methodology:
  • Pre-complexation: Mix Pd₂(dba)₃ (2 mol%) and BrettPhos (4-6 mol%) in Dioxane at 100°C for 2 minutes before adding substrates. This "pre-activation" is crucial for difficult couplings.

  • Addition: Add the external Aryl Halide (1.0 equiv) and 3-bromo-4-chloro-N-(propan-2-yl)aniline (1.2 equiv - used as the amine here).

  • Base: Add LHMDS (2.2 equiv, 1M in THF) dropwise.

  • Reaction: Stir at 90-100°C .

  • Note: If the external aryl halide is also a bromide, you may get polymerization. This protocol assumes the external partner is an Aryl Iodide or Activated Chloride, or that the C3-Br on the scaffold is less reactive than the external partner (unlikely). Ideally, protect the C3-Br or use a scaffold where C3 is not halogenated for this specific workflow.

Decision Matrix for Ligand Selection

LigandSelection Start Start: Define Coupling Partner PartnerType Is the Partner an Amine or Aryl Halide? Start->PartnerType IsAmine Partner is Amine (Coupling at C3-Br) PartnerType->IsAmine Amine IsArX Partner is Aryl Halide (Coupling at N-iPr) PartnerType->IsArX Aryl Halide AmineType Amine Class? IsAmine->AmineType Primary Primary Amine (e.g., Aniline, Benzylamine) AmineType->Primary Secondary Secondary Amine (e.g., Morpholine, Piperazine) AmineType->Secondary Rec1 USE: BrettPhos Pd(OAc)2, NaOtBu Primary->Rec1 Rec2 USE: RuPhos Pd(OAc)2, NaOtBu Secondary->Rec2 Sterics Steric Hindrance? IsArX->Sterics Rec3 USE: tBuXPhos or BrettPhos Pd2(dba)3, LHMDS Sterics->Rec3 High (N-isopropyl)

Figure 2: Workflow for selecting the optimal catalytic system based on the reaction partner.

Troubleshooting & Optimization

IssueDiagnosisSolution
Hydrodehalogenation (Ar-H formed)"Beta-hydride elimination" pathway is competing.Switch from isopropanol/ethanol solvents to Toluene . Ensure solvent is strictly anhydrous. Increase amine concentration.
Low Conversion Catalyst poisoning by the substrate's secondary amine.Increase temperature to 90°C. Switch to BrettPhos G3 Precatalyst (ensures 1:1 L:Pd ratio).
Loss of Cl (Bis-coupling) Reaction temperature too high or ligand too active.Lower temp to 60-70°C. Switch to Xantphos , which has a very high barrier for Ar-Cl activation.
Pd Black Precipitation Catalyst decomposition.[1]Ensure thorough degassing (sparge with Ar for 15 mins). Add 1 mol% additional ligand.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides." Angewandte Chemie International Edition, vol. 47, no. 34, 2008, pp. 6338–6361. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1534–1544. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • BenchChem Technical Reports. "Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine and Related Scaffolds." BenchChem Application Notes, 2025. Link

  • Organic Syntheses. "Buchwald-Hartwig Amination of (Hetero)aryl Chlorides and Bromides." Org.[3] Synth., General Procedures. Link

Sources

Application

developing a GC-MS method for 3-bromo-4-chloro-N-(propan-2-yl)aniline reaction monitoring

An Application Note and Protocol for the Development of a GC-MS Method for Monitoring the N-Alkylation of 3-Bromo-4-chloroaniline Abstract The synthesis of N-alkylated anilines is a cornerstone of pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a GC-MS Method for Monitoring the N-Alkylation of 3-Bromo-4-chloroaniline

Abstract

The synthesis of N-alkylated anilines is a cornerstone of pharmaceutical and agrochemical development.[1] Specifically, the production of 3-bromo-4-chloro-N-(propan-2-yl)aniline requires precise monitoring to optimize reaction yield, minimize impurity formation, and ensure process safety. This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the in-process monitoring of the N-alkylation of 3-bromo-4-chloroaniline. We provide a comprehensive, step-by-step protocol covering sample preparation, instrument configuration, and data analysis. The causality behind each experimental parameter is explained to empower researchers to adapt and troubleshoot the method effectively. This guide is designed for researchers, process chemists, and quality control analysts involved in synthetic chemistry and drug development.

Introduction: The Rationale for Reaction Monitoring

In the synthesis of 3-bromo-4-chloro-N-(propan-2-yl)aniline, the conversion of the primary aniline (3-bromo-4-chloroaniline) to the secondary amine product occurs over time. Reaction monitoring is not merely a quality control step but an integral part of process development. It allows for the real-time assessment of:

  • Reaction Kinetics: Determining the rate of consumption of starting material and formation of the product.

  • Endpoint Determination: Identifying the precise moment the reaction has reached optimal completion, preventing over-reaction and the formation of degradation products.

  • Impurity Profiling: Detecting and identifying potential byproducts, such as over-alkylated tertiary amines or side-products from competing reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this application due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide definitive structural identification through mass spectral data.[2][3]

Foundational Principles: Why GC-MS is the Right Tool

The power of GC-MS lies in its two-part process. First, the Gas Chromatograph (GC) separates the components of a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. Less volatile, more interactive compounds travel slower, resulting in separation over time. Second, the Mass Spectrometer (MS) acts as a highly specific detector, bombarding the eluted compounds with electrons to generate charged fragments. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of a molecule's structure, allowing for unambiguous identification. For this specific application, GC-MS provides the necessary specificity to distinguish between the structurally similar starting material, product, and potential impurities.[4]

Experimental Workflow and Protocol

A successful analysis begins with meticulous sample preparation and is followed by a systematically optimized instrumental method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench & Dilute (e.g., in Ethyl Acetate) A->B C 3. Filter Sample (0.22 µm PTFE) B->C D 4. GC Injection (Splitless Mode) C->D E 5. Chromatographic Separation (Capillary Column) D->E F 6. MS Detection (EI, Full Scan/SIM) E->F G 7. Peak Integration F->G H 8. Compound Identification (Mass Spectrum) G->H I 9. Quantify Conversion (% Area) H->I

Caption: Overall workflow for GC-MS reaction monitoring.

Detailed Protocol: Sample Preparation

The objective of sample preparation is to create a clean, dilute sample that is compatible with the GC-MS system, preventing contamination of the injector and column.[5][6]

Reagents and Materials:

  • Ethyl Acetate (ACS Grade or higher)

  • Anhydrous Sodium Sulfate

  • 1.5 mL Glass Autosampler Vials with Septa Caps

  • 0.22 µm PTFE Syringe Filters and Syringes

  • Calibrated Micropipettes

Step-by-Step Procedure:

  • Aliquot Withdrawal: At your desired reaction time point, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Causality: A small, representative sample is sufficient for analysis and minimizes the impact on the overall reaction volume.

  • Quenching and Dilution: Immediately add the aliquot to a 1.5 mL autosampler vial containing 1.0 mL of ethyl acetate. Cap and vortex for 10 seconds. This performs a ~50-100x dilution. Causality: Dilution is critical to prevent detector saturation and column overload. Ethyl acetate is an excellent solvent for anilines and is highly volatile, making it suitable for GC analysis.[7] Quenching the reaction by dilution effectively stops the chemical transformation at that time point.

  • Drying (If Necessary): If the reaction mixture contains water, add a small amount of anhydrous sodium sulfate to the vial and vortex again. Allow the solid to settle. Causality: Water is incompatible with most common GC capillary columns and can interfere with the analysis.[5]

  • Filtration: Using a syringe, draw up the diluted sample and pass it through a 0.22 µm PTFE syringe filter into a clean, labeled autosampler vial.[6] Causality: This step removes any particulate matter or salts from the reaction (e.g., catalysts, bases) that could clog the GC inlet liner or the head of the analytical column, ensuring method robustness.

Detailed Protocol: GC-MS Instrument Parameters

The following parameters are a robust starting point for method development on most standard single-quadrupole GC-MS systems. Optimization may be required based on your specific instrumentation.

Parameter Setting Justification & Expert Insights
GC System Agilent 8890 or equivalentN/A
MS System Agilent 5977B or equivalentN/A
Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent resolving power for a wide range of semi-volatile compounds, making it ideal for separating the aniline starting material, the N-alkylated product, and potential non-polar byproducts.[5]
Injection Volume 1 µLStandard volume for achieving good sensitivity without overloading the system.
Inlet Mode SplitlessTo maximize the transfer of analytes onto the column, ensuring high sensitivity for tracking low-level intermediates or the disappearance of starting material near the end of the reaction.[5]
Inlet Temperature 280 °CHot enough to ensure rapid and complete volatilization of the target analytes without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minAn inert and efficient carrier gas providing good chromatographic resolution. A constant flow ensures reproducible retention times regardless of the oven temperature program.
Oven Program 1. Initial Temp: 100 °C, hold 1 min2. Ramp: 20 °C/min to 280 °C3. Hold: 5 min at 280 °C1. The initial hold allows for solvent focusing. 2. A moderate ramp rate ensures good separation between the starting material and product. 3. The final hold ("bake-out") is crucial for eluting any high-boiling point compounds and cleaning the column before the next injection.
MS Transfer Line 280 °CPrevents condensation of the analytes as they move from the GC column to the MS source.
Ion Source Temp. 230 °CStandard temperature for robust Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVEI is a highly reproducible "hard" ionization technique that creates a rich fragmentation pattern, which is excellent for structural elucidation and library matching.[2]
Mass Scan Range 50 - 400 m/zThis range comfortably covers the molecular weights and expected fragment ions of the reactant (MW: 206.47)[8], product (MW: 248.54), and potential byproducts.
Acquisition Mode Full ScanFor initial method development, a full scan is essential to identify all components in the mixture and their mass spectra. For validated, routine monitoring, a switch to Selected Ion Monitoring (SIM) can dramatically increase sensitivity and selectivity.[9]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the relative amounts of starting material and product to assess reaction conversion.

Data_Analysis_Logic A Acquire Total Ion Chromatogram (TIC) Full Scan Data B Identify Peaks of Interest 1. Starting Material (SM) 2. Product (P) 3. Byproducts (BP) A->B C Confirm Peak Identity Match observed mass spectrum with theoretical fragmentation or reference standard. B->C D Integrate Peak Areas Calculate area under the curve for SM and P. C->D E Calculate % Conversion % Conversion ≈ [Area(P) / (Area(SM) + Area(P))] * 100 D->E F Method Validation (ICH Q2(R1)) If quantitative data is required, validate for Specificity, Linearity, Precision, etc. E->F For Quantitative Analysis

Caption: Logical flow for processing GC-MS reaction data.

Expected Results

The N-alkylated product, being larger and having a higher boiling point, is expected to have a longer retention time than the starting aniline.

CompoundExpected Retention Time (min)Key Diagnostic Ions (m/z)Notes
3-Bromo-4-chloroaniline (Starting Material)~7.5 min205/207/209 (M+•, isotope pattern), 126, 90The molecular ion cluster is the most definitive identifier, showing the characteristic isotopic pattern of one bromine and one chlorine atom.
3-bromo-4-chloro-N-(propan-2-yl)aniline (Product)~8.8 min247/249/251 (M+•, isotope pattern), 232/234/236 ([M-15]+, loss of CH₃)The molecular ion is present, but a very prominent fragment is often the loss of a methyl group from the isopropyl moiety, resulting in a stable secondary carbocation.
Acetone/2-Propanol (Reactant/Solvent)< 3.0 min43, 45These early-eluting peaks from the reaction solvent or reagents should be well-resolved from the analytes of interest.

Note: Retention times are estimates and will vary based on the specific GC system and conditions.

Calculating Reaction Conversion

For in-process monitoring, a simple area percent calculation provides a rapid assessment of reaction progress. Assuming the response factors of the starting material and product are similar, the conversion can be estimated as:

% Conversion ≈ [ (Peak Area of Product) / (Peak Area of Starting Material + Peak Area of Product) ] x 100

This calculation provides a trendline for the reaction, allowing for clear endpoint determination. For regulatory filings or precise kinetic studies, a full quantitative method using an internal standard and calibration curves must be developed and validated according to ICH Q2(R1) guidelines.[10][11][12]

Method Validation and Trustworthiness

To ensure the developed method is suitable for its intended purpose, a validation process should be followed.[12][13] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[4] This is demonstrated by achieving baseline separation of the starting material, product, and any known impurities. The unique mass spectra further confirm specificity.

  • Precision: Assessed by repeatedly injecting the same sample (repeatability) and analyzing samples on different days (intermediate precision). The relative standard deviation (RSD) of the peak areas should be below a pre-defined limit (e.g., <5%).

  • Robustness: Small, deliberate variations in method parameters (e.g., ±5°C in oven temperature, ±0.1 mL/min in flow rate) should not significantly affect the results, demonstrating the method's reliability in routine use.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for developing a GC-MS method to monitor the synthesis of 3-bromo-4-chloro-N-(propan-2-yl)aniline. By explaining the rationale behind sample preparation techniques and instrument parameters, this guide equips scientists to implement a robust and reliable analytical solution. The described method is a powerful tool for optimizing reaction conditions, ensuring product quality, and accelerating the drug development process.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Genome Center. Available at: [Link]

  • Apex Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • Drawell. (2024). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • ComplianceIQ. Validation of GC/ GC-MS methodologies. Available at: [Link]

  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • Li, Z., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]

  • Fresenius Environmental Bulletin. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • ECA Academy. (2018). Revised FDA Guidance on the validation of analytical methods. Available at: [Link]

  • ResearchGate. (2017). GC spectra of reaction mixture in N‐alkylation of aniline with benzyl.... Available at: [Link]

  • ResearchGate. (2016). GC spectrum of the reaction mixture during the N-alkylation of aniline.... Available at: [Link]

  • Supporting Information. Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel. Available at: [Link]

  • ResearchGate. (2025). SPME-GC-MS determination of selected aniline pesticides in surface water. Available at: [Link]

  • PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Available at: [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Available at: [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

  • Pharmacognosy Magazine. (2021). Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12843722, 3-Bromo-4-chloroaniline. Available at: [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

Sources

Method

laboratory scale-up considerations for 3-bromo-4-chloro-N-(propan-2-yl)aniline synthesis

Executive Summary & Strategic Rationale This application note details the process development and scale-up considerations for synthesizing 3-bromo-4-chloro-N-(propan-2-yl)aniline (Target 1 ). This intermediate is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the process development and scale-up considerations for synthesizing 3-bromo-4-chloro-N-(propan-2-yl)aniline (Target 1 ). This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the N-isopropyl group modulates lipophilicity and metabolic stability.

Route Selection: The Case for Reductive Amination

While direct alkylation of anilines with isopropyl halides is theoretically possible, it is operationally flawed for scale-up due to uncontrolled poly-alkylation and elimination side reactions (formation of propene).

Selected Route: Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1][2][3][4][5]

  • Selectivity: STAB reduces the intermediate iminium species faster than the ketone source (acetone), minimizing side reactions.[4]

  • Safety: Unlike Sodium Cyanoborohydride (

    
    ), STAB avoids the generation of toxic HCN/cyanide waste, a critical requirement for scale-up safety.
    
  • Substrate Challenges: The starting material, 3-bromo-4-chloroaniline , possesses two electron-withdrawing groups (EWGs). This significantly lowers the nucleophilicity of the amine, making imine formation the rate-determining step (RDS).

Reaction Mechanism & Pathway[2]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an acid-catalyzed formation of a hemiaminal, followed by dehydration to the iminium ion, which is then irreversibly reduced.

ReductiveAmination SM 3-Bromo-4-chloroaniline (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate SM->Hemiaminal + Acetone Acetone Acetone (Solvent/Reagent) Acetone->Hemiaminal Acid Acetic Acid (Catalyst) Acid->Hemiaminal Protonation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Equilibrium) Product Target Product (N-isopropyl) Iminium->Product STAB STAB (Hydride Source) STAB->Product Hydride Transfer (Irreversible)

Caption: Figure 1. Mechanistic pathway highlighting the critical iminium formation step, which is disfavored by the electron-poor nature of the aniline starting material.

Critical Process Parameters (CPPs)

For a successful transition from 1g to 100g scale, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Stoichiometry (STAB) 1.4 – 1.6 equiv.Excess reagent is required to compensate for the slow kinetics of the electron-poor aniline and potential hydrolysis of STAB by ambient moisture.
Solvent System DCE (1,2-Dichloroethane) or THFDCE promotes imine formation better than THF, but THF is preferred for "Green Chemistry" compliance. Protocol uses THF.
Acid Catalyst Acetic Acid (2-5 equiv.)Essential to protonate the imine. Without acid, the electron-poor aniline will not form the iminium species in sufficient concentration.
Temperature 20°C – 25°CHigher temperatures increase the risk of reducing acetone to isopropanol (wasting reagent).
Quench pH pH > 10The product is a weak base. The aqueous layer must be basic to ensure the product is in the organic phase during extraction.

Scale-Up Protocol (100g Scale)

Target: 3-bromo-4-chloro-N-(propan-2-yl)aniline Scale: ~100g Input Expected Yield: 85-92%

Materials
  • 3-Bromo-4-chloroaniline: 100.0 g (0.484 mol)

  • Acetone: 500 mL (Excess, serves as co-solvent/reagent)

  • Tetrahydrofuran (THF), anhydrous: 1.0 L

  • Sodium Triacetoxyborohydride (STAB): 154.0 g (0.726 mol, 1.5 eq)

  • Acetic Acid (Glacial): 58.0 g (0.968 mol, 2.0 eq)

  • Sodium Hydroxide (1N and 4N solutions)

Step-by-Step Methodology
  • Reactor Setup: Equip a 3L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), nitrogen inlet, internal temperature probe, and a solids addition funnel.

    • Note: Magnetic stirring is insufficient for the slurry formed during STAB addition at this scale.

  • Solvation: Charge 3-bromo-4-chloroaniline (100 g) and THF (1.0 L). Stir at 200 RPM until fully dissolved.

  • Imine Formation (The "Incubation"):

    • Add Acetone (500 mL) and Acetic Acid (58 g) to the reactor.

    • Stir the mixture at 20-25°C for 1 hour .

    • Expert Insight: Unlike aliphatic amines, this aniline requires this "incubation" period to shift the equilibrium toward the imine/hemiaminal before the reducing agent is introduced.

  • Reagent Addition (Exotherm Control):

    • Cool the reactor jacket to 15°C.

    • Add STAB (154 g) portion-wise over 45-60 minutes via the solids addition funnel.

    • Safety Limit: Maintain internal temperature < 30°C . The reaction evolves hydrogen gas (

      
      ); ensure the nitrogen outlet is vented to a scrubber or fume hood exhaust.
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 12–16 hours.

    • IPC (In-Process Control): Sample 50 µL, quench in alkaline water/MeCN. Analyze by HPLC. Target: < 2% remaining aniline.

  • Quench & Workup:

    • Cool mixture to 10°C.

    • Slowly add 1N NaOH (500 mL) to quench excess hydride. Caution: Vigorous bubbling (H2).

    • Adjust pH to >10 using 4N NaOH .

    • Transfer to a separatory funnel. Separate phases.

    • Extract aqueous layer with Ethyl Acetate (2 x 300 mL).

    • Combine organics, wash with Brine (400 mL), and dry over

      
      .
      
  • Isolation:

    • Concentrate in vacuo. The product is a low-melting solid or oil.

    • Purification: If purity < 98%, recrystallize from minimal Hexanes/EtOH or perform a short silica plug filtration (eluent: 5% EtOAc in Hexanes).

Process Safety & Engineering Controls

Scaling up reductive amination introduces specific hazards that are negligible on a milligram scale but critical at 100g+.

SafetyWorkflow Hazard1 Hazard: H2 Evolution (Flammability) Control1 Control: N2 Sweep + Slow Addition Rate Hazard1->Control1 Hazard2 Hazard: Thermal Runaway (STAB Decomposition) Control2 Control: Active Jacket Cooling (Keep T < 30°C) Hazard2->Control2 Hazard3 Hazard: Boron Waste (Environmental) Control3 Control: Segregated Waste Stream (No Oxidizers) Hazard3->Control3

Caption: Figure 2. Safety mitigation strategies for primary process hazards.

  • Hydrogen Management: STAB releases 3 moles of

    
     upon complete hydrolysis. At 100g scale, this generates significant gas volume. Ensure reactor headspace is actively swept with nitrogen.
    
  • Thermal Stability: STAB can decompose autocatalytically above 55°C. Never heat the reaction to reflux during reagent addition.

Analytical Specifications

To validate the protocol, the isolated material must meet these criteria:

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Septet at ~3.6 ppm (1H, CH of isopropyl). Doublet at ~1.2 ppm (6H, CH3 of isopropyl). Aromatic signals: 3 protons (pattern consistent with 1,3,4-substitution).
Purity HPLC (UV 254 nm)> 98.0% Area
Residual Solvent GC-HeadspaceAcetone < 5000 ppm; THF < 720 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link

  • Duggan, P. J. , Johnson, A. A., & Rogers, R. L. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 134. Link

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

Sources

Application

role of halogenated anilines as building blocks in organic synthesis

Application Note: Strategic Utilization of Halogenated Anilines in Organic Synthesis Abstract Halogenated anilines represent a cornerstone class of building blocks in modern medicinal chemistry and agrochemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Halogenated Anilines in Organic Synthesis

Abstract

Halogenated anilines represent a cornerstone class of building blocks in modern medicinal chemistry and agrochemical synthesis.[1] Their unique bifunctionality—comprising a nucleophilic amino group and an electrophilic carbon-halogen motif—allows for orthogonal functionalization strategies.[1] This guide provides a technical roadmap for exploiting these properties, focusing on chemoselective cross-coupling and heterocycle formation (specifically Indole synthesis). It includes validated protocols, safety data, and mechanistic insights to ensure reproducible results in drug discovery workflows.

Reactivity Profile & Strategic Logic

The utility of halogenated anilines lies in their ability to serve as "molecular linchpins." The electronic interplay between the electron-donating amino group (+M effect) and the electron-withdrawing halogen (-I/+M effects) dictates their reactivity.[1]

The Bifurcated Reactivity Matrix

Researchers must treat halogenated anilines as Janus-faced molecules. The amino group is a nucleophile, while the carbon-halogen bond is a latent electrophile (for transition metal catalysis).

  • The "Sigma-Hole" Factor: The halogen substituent (Cl, Br, I) creates a region of positive electrostatic potential (sigma-hole) opposite the C-X bond, influencing non-covalent interactions in crystal engineering and protein binding [1].

  • Acidity & Basicity: The halogen substituent significantly lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (

    
    ), affecting nucleophilicity in 
    
    
    
    or acylation reactions.

Table 1: Comparative Physical Properties of 4-Haloanilines Data compiled from standard physicochemical databases [2, 3].

Substituent (Para)pKa (Conjugate Acid)Hammett Constant (

)
C-X Bond Energy (kcal/mol)Primary Synthetic Utility
Fluoro (-F) 4.650.06~116Bioisostere (metabolic block)
Chloro (-Cl) 3.980.23~96Cost-effective scaffold
Bromo (-Br) 3.860.23~81Standard Cross-Coupling Handle
Iodo (-I) 3.78 (est)0.18~65High reactivity (Heck/Sonogashira)

Note: The lower pKa of 4-bromoaniline (3.[1]86) vs. 4-fluoroaniline (4.65) indicates reduced nucleophilicity at the nitrogen, requiring stronger bases or more active electrophiles for N-functionalization.

Decision Logic Visualization

The following diagram illustrates the decision pathways for functionalizing halogenated anilines based on the desired target.

ReactivityMatrix Aniline Halogenated Aniline (X-Ph-NH2) N_Func Pathway A: N-Functionalization Aniline->N_Func Electrophile Present (Acyl Cl, R-Br) C_Coup Pathway B: C-X Cross-Coupling Aniline->C_Coup Pd/Ni Catalyst (Suzuki, Buchwald) Hetero Pathway C: Ortho-Cyclization Aniline->Hetero Ortho-Halo Only (Larock/Fischer) Amides/Carbamates Amides/Carbamates N_Func->Amides/Carbamates Biaryls/Aryl-Amines Biaryls/Aryl-Amines C_Coup->Biaryls/Aryl-Amines Indoles/Benzimidazoles Indoles/Benzimidazoles Hetero->Indoles/Benzimidazoles

Figure 1: Strategic divergence in halogenated aniline functionalization.[1] Pathway selection depends on whether the amine or the halogen is the active handle.

Workflow A: Chemoselective Buchwald-Hartwig Amination

Objective: To couple a halogenated aniline (acting as the nucleophile) with an aryl halide, OR to use the halogenated aniline (acting as the electrophile) to couple with a secondary amine. Critical Insight: When using haloanilines as the electrophile, the order of reactivity is I > Br > Cl >> F. This allows for site-selective coupling in poly-halogenated systems (e.g., reacting the Bromine of 4-bromo-2-chloroaniline while leaving the Chlorine intact).

Protocol: Pd-Catalyzed C-N Coupling of 4-Bromoaniline

Target: Synthesis of a diarylamine retaining the amine functionality for further derivation.

Reagents:

  • Substrate: 4-Bromoaniline (1.0 equiv)

  • Coupling Partner: Morpholine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)[1]
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube or vial with

    
    , Ligand, and NaOtBu. Evacuate and backfill with Argon (
    
    
    
    ).[1] Reason: Pd(0) species are oxygen-sensitive; oxidation leads to catalyst death (palladium black).[1]
  • Solvent Addition: Add anhydrous toluene via syringe. Stir at RT for 5 mins to pre-form the active catalytic complex (

    
    ).
    
  • Substrate Addition: Add 4-Bromoaniline and Morpholine. If the aniline is solid, add it during step 1.

  • Thermal Activation: Heat the mixture to 80-100°C. Monitor via LC-MS.

    • Checkpoint: Conversion should be >90% within 2-4 hours.[1] If stalled, add 0.5 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues.[1] Concentrate and purify via flash chromatography.

Troubleshooting:

  • Problem: Dehalogenation (reduction of C-Br to C-H).[1]

  • Solution: This is often caused by

    
    -hydride elimination from the amine or solvent. Switch from isopropanol/ethanol to toluene. Ensure the amine is dry.
    

Workflow B: Heterocycle Synthesis (Larock Indole Synthesis)

Objective: Rapid assembly of 2,3-disubstituted indoles using o-iodoaniline or o-bromoaniline. Mechanism: This reaction proceeds via oxidative addition of the aryl halide to Pd(0), coordination of an internal alkyne, migratory insertion, and intramolecular nucleophilic displacement by the nitrogen [4, 5].

Protocol: Larock Indole Synthesis

Target: 2,3-Diphenylindole from 2-iodoaniline and diphenylacetylene.

LarockFlow Start Reagents: 2-Iodoaniline + Alkyne Cat Catalyst System: Pd(OAc)2 + K2CO3 + LiCl Start->Cat Process Heat (100°C, DMF) 12-24 Hours Cat->Process Oxidative Addition & Insertion Workup Extraction (EtOAc/H2O) & Purification Process->Workup Reductive Elimination

Figure 2: Workflow for the Larock Indole Synthesis.

Reagents:

  • Substrate: 2-Iodoaniline (1.0 mmol)

  • Alkyne: Diphenylacetylene (1.2 mmol)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.5 equiv)
    
  • Additive: LiCl (1.0 equiv)

  • Solvent: DMF (5 mL)

Step-by-Step Methodology:

  • Mix: In a pressure vial, combine 2-iodoaniline, alkyne,

    
    , LiCl, and 
    
    
    
    .
    • Why LiCl? Chloride ions stabilize the cationic palladium intermediate and facilitate the catalytic cycle, often improving yields significantly compared to chloride-free conditions [5].

  • Degas: Dissolve in DMF. Sparge with Argon for 10 minutes.

  • Reaction: Seal the vial and heat to 100°C.

    • Regioselectivity Note: If using an unsymmetrical alkyne, the bulky group generally ends up at the C2 position of the indole (adjacent to the nitrogen) due to steric factors during insertion.

  • Quench: Pour the reaction mixture into water (20 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Wash organics with brine (to remove DMF), dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Safety & Handling Protocols

Halogenated anilines possess specific toxicological risks that differ from standard organic solvents.

4.1 Toxicity Profile

  • Methemoglobinemia: Like unsubstituted aniline, halogenated derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue skin/lips), headache, and fatigue [6].[2]

  • Skin Absorption: These compounds are rapidly absorbed through the skin.[1]

  • Sensitization: Potential for allergic skin reactions.[1][3]

4.2 Handling Requirements

  • Engineering Controls: All weighing and transfer operations must be performed in a fume hood or glove box .[1]

  • PPE:

    • Gloves: Nitrile is generally sufficient for incidental contact, but double-gloving is recommended.

    • Eye Protection: Chemical splash goggles.[1]

  • Storage: Store in amber vials under inert gas (Argon/Nitrogen). Halogenated anilines can darken (oxidize) upon exposure to light and air.

4.3 Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do NOT use alcohol (increases absorption).

  • Inhalation:[3][4][5] Move to fresh air.[1][3][4][5][6] If cyanosis appears, medical attention is urgent (methylene blue is the standard antidote).

References

  • Saccone, M. et al. (2024).[1] "Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds." Crystal Growth & Design. Link

  • PubChem. (2025).[1] "4-Fluoroaniline Compound Summary." National Library of Medicine.[1] Link

  • ECHEMI. (2025).[1] "4-Bromoaniline Physical Properties and Fate." Link

  • Larock, R. C. et al. (1991).[1][7] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][8] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][9] "A Comparative Guide to the Synthetic Routes of Iodoindoles: Larock Indole Synthesis." Link

  • New Jersey Dept of Health. (2017).[1] "Hazardous Substance Fact Sheet: Aniline."[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-bromo-4-chloro-N-(propan-2-yl)aniline

Ticket ID: #SYN-NISO-004 Subject: Strategies to improve yield and selectivity Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Core Directive User Issue: Researchers frequently report lo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-NISO-004 Subject: Strategies to improve yield and selectivity Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Core Directive

User Issue: Researchers frequently report low yields (<40%) and difficult purification when synthesizing 3-bromo-4-chloro-N-(propan-2-yl)aniline . Common failure modes include incomplete conversion of the starting material and loss of halogen atoms (dehalogenation).[1]

Technical Diagnosis: The target molecule combines an electron-deficient aniline with a sterically hindered ketone (acetone).

  • Nucleophilicity: The bromine and chlorine atoms exert an electron-withdrawing inductive effect (-I), significantly lowering the nucleophilicity of the aniline nitrogen (

    
    ).
    
  • Sterics: Acetone is less electrophilic than aldehydes, making the initial imine formation (the rate-determining step) thermodynamically unfavorable.

  • Chemoselectivity: Standard catalytic hydrogenation methods (e.g.,

    
    ) pose a high risk of reducing the aryl-halide bonds (hydrodehalogenation).
    

The Solution: Abandon standard catalytic hydrogenation. Adopt a Titanium(IV) Isopropoxide-mediated Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) . This method forces imine formation and prevents dehalogenation.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed to maximize conversion while preserving the halogen motif.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Bromo-4-chloroaniline Substrate1.0Limiting reagent.
Acetone Reagent/Solvent5.0 - 10.0Excess drives equilibrium.
Titanium(IV) Isopropoxide Lewis Acid / Scavenger1.2 - 1.5Critical: Activates ketone & removes water.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.5 - 2.0Mild hydride source; selective for imines.
Dichloromethane (DCM) Solvent-Anhydrous conditions required.[2]
Step-by-Step Workflow
  • Imine Formation (The "Push"):

    • In a flame-dried flask under Argon, dissolve the aniline in anhydrous DCM (0.2 M).

    • Add Titanium(IV) Isopropoxide (

      
      ) dropwise.
      
    • Add Acetone .[3][4]

    • Technical Insight: Stir at room temperature for 6–12 hours. The solution will likely change color.[5] The

      
       coordinates to the ketone oxygen (increasing electrophilicity) and irreversibly scavenges the water produced, driving the equilibrium to the ketimine.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB in portions.

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench carefully with 1N NaOH (or saturated

      
       if base-sensitive). Note: A thick white precipitate of Titanium salts will form.
      
    • Filter through a Celite pad to remove Titanium salts (crucial for phase separation).

    • Extract with DCM, wash with brine, and dry over

      
      .
      

Troubleshooting Guide (FAQ)

Module A: Reaction Optimization

Q: Why is my conversion stuck at 50% even after 24 hours? A: You are likely facing an unfavorable equilibrium. Anilines with electron-withdrawing groups (Br, Cl) are poor nucleophiles. If you are using standard acid catalysis (Acetic Acid), it is often insufficient to force the aniline to attack the acetone.

  • Fix: Switch to Titanium(IV) Isopropoxide . It acts as a water scavenger.[6] By removing water chemically (

    
    ), it prevents the hydrolysis of the imine back to the ketone and amine [1].
    

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A: Not recommended. 


is a stronger reducing agent and will reduce the excess acetone to isopropanol before it can react with the aniline to form the imine. STAB is less basic and sterically crowded; it reacts negligible with ketones but rapidly with imines (chemoselectivity) [2].
Module B: Impurity Management

Q: I see a mass peak corresponding to [M-Br] or [M-Cl]. What happened? A: You have suffered Hydrodehalogenation .[7] This almost exclusively happens if you use Catalytic Hydrogenation (


 with Pd/C or Raney Ni). The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond and will break first under hydrogenation conditions.
  • Fix: Use the Hydride method (STAB) described above. Hydride reagents do not perform oxidative insertion into Aryl-Halide bonds under these conditions.

Q: I have a byproduct with Mass M+42. Is this the di-isopropyl product? A: No, steric hindrance makes N,N-di-isopropylation of this aniline extremely difficult. M+42 is likely the N-acetyl impurity (


, wait... check mass).
  • Correction: If you used Acetone/Acetic Acid, you might see acetylation.

  • Real Risk:[3] If you used an alkyl halide (2-bromopropane) and base, you would see over-alkylation.

  • Verification: Check NMR. A tertiary amine would lack the N-H broad singlet around 3.5–4.0 ppm.

Module C: Isolation & Purification

Q: My product is a dark oil and won't crystallize. How do I purify it? A: N-alkyl anilines are often oils due to the disruption of hydrogen bonding networks.

  • Strategy 1 (Flash Chromatography): Use Hexanes:Ethyl Acetate (9:1). The product is non-polar.

  • Strategy 2 (Salt Formation): Dissolve the oil in diethyl ether and add 2M HCl in ether dropwise. The Hydrochloride salt of the product should precipitate as a white solid. This purifies the amine from non-basic impurities (like unreacted ketone).

Visualizing the Logic

Figure 1: Synthesis Strategy Decision Tree

Caption: Flowchart selecting the optimal synthetic route based on substrate sensitivity.

SynthesisStrategy Start Target: 3-bromo-4-chloro-N-isopropylaniline Choice Choose Method Start->Choice RouteA Route A: Direct Alkylation (2-bromopropane + Base) Choice->RouteA RouteB Route B: Reductive Amination (Acetone + Reductant) Choice->RouteB IssueA Issue: Over-alkylation & Elimination of alkyl halide RouteA->IssueA DecisionB Select Reductant RouteB->DecisionB H2Pd Method: H2 / Pd/C DecisionB->H2Pd Hydride Method: NaBH(OAc)3 (STAB) DecisionB->Hydride IssueH2 CRITICAL FAILURE: Dehalogenation (Loss of Br/Cl) H2Pd->IssueH2 Success OPTIMAL PATH: High Yield, Halogen Retention Hydride->Success

Figure 2: The Titanium-Mediated Mechanism

Caption: The role of Ti(OiPr)4 in forcing imine formation for electron-poor anilines.

TiMechanism Aniline 3-Br-4-Cl-Aniline (Poor Nucleophile) Complex Activated Ti-Complex Aniline->Complex Acetone Acetone Acetone->Complex Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Imine Ketimine Intermediate (Stable) Complex->Imine Activation Water H2O (Scavenged by Ti) Complex->Water Irreversible Product Final Amine Product Imine->Product + STAB (Reduction)

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient synthesis of N-methyl secondary amines.[6][12][13] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in S-Containing Cross-Couplings

Current Status: Online 🟢 Specialist: Senior Application Scientist, Catalysis Division Ticket ID: S-POISON-PD-001 Topic: Overcoming catalyst deactivation in Buchwald-Hartwig/Suzuki couplings of sulfur-containing anilines....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Specialist: Senior Application Scientist, Catalysis Division Ticket ID: S-POISON-PD-001 Topic: Overcoming catalyst deactivation in Buchwald-Hartwig/Suzuki couplings of sulfur-containing anilines.

Core Directive: The "Sulfur Problem"[1]

Welcome to the Catalysis technical support center. You are likely here because your cross-coupling reaction involving a sulfur-containing aniline (e.g., aminothiazole, thioether-aniline, or thiophene-amine) has stalled or failed.

The Root Cause: Sulfur is a "soft" donor atom with high affinity for "soft" metals like Palladium (Pd). In standard catalytic cycles, sulfur moieties can outcompete your phosphine or carbene ligands, occupying coordination sites on the metal center. This forms a thermodynamically stable but catalytically inactive Pd-S resting state , effectively poisoning the reaction.

This guide provides a self-validating troubleshooting workflow to restore catalytic turnover.

Module 1: Diagnostic Triage

Is it poisoning, or is it just slow?

Before changing your catalyst, you must confirm the failure mode. Use this decision matrix.

Q: How do I distinguish between catalyst poisoning and poor activation?

The "Spike" Test Protocol:

  • Take your stalled reaction mixture (e.g., stuck at 30% conversion).

  • In a glovebox or under strict inert flow, remove a small aliquot (0.5 mL).

  • Add a fresh equivalent of your catalyst/ligand complex (approx. 1-2 mol%) to this aliquot.

  • Heat for 1 hour and analyze via LCMS/GCMS.

ObservationDiagnosisRecommended Action
Reaction Resumes True Catalyst Poisoning (Death). The original catalyst is dead, likely aggregated to Pd-black or trapped as a Pd-S complex.Go to Module 2 (Ligand Selection).
No Change Product Inhibition / Equilibrium. The product or byproducts are inhibiting the reaction, or reagents are depleted.Check for product binding; switch base.[1][2]
Reaction never started Activation Failure. The precatalyst never generated the active Pd(0) species.Go to Module 3 (Precatalyst Activation).
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the sulfur poisoning pathway.

PoisoningMechanism Precat Pd(II) Precatalyst Active Active L-Pd(0) Precat->Active Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Active->OxAdd Ar-Cl/Br Poisoned Inactive Pd-S Complex (DEAD CATALYST) Active->Poisoned S-Coordination (Fast) Product C-N Coupled Product OxAdd->Product Amine + Base OxAdd->Poisoned Ligand Displacement Product->Active Regeneration Sulfur Sulfur Substrate (R-S-R') Sulfur->Poisoned

Caption: Kinetic competition between productive oxidative addition (green) and irreversible sulfur coordination (red).

Module 2: Ligand & Catalyst Selection

The First Line of Defense

To survive sulfur, your ligand must bind to Palladium stronger than the sulfur does. Standard ligands like PPh3 or dppf will fail. You need bulky, electron-rich ligands that create a "steric wall," preventing the sulfur atom from approaching the metal center while still allowing the amine N-H to react.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it works for Sulfur
Pd-NHC (Top Pick) Pd-PEPPSI-IPent The IPent carbene is extremely bulky and electron-rich. The NHC-Pd bond is stronger than S-Pd bonds. The "throw-away" pyridine ligand ensures rapid initiation even in "dirty" environments [1].
Buchwald G3/G4 BrettPhos Pd G4 (Primary Amines)Large steric bulk of BrettPhos prevents sulfur coordination. G4 precatalyst ensures 100% active Pd(0) is generated immediately, overwhelming potential poisons [2].
Buchwald G3/G4 RuPhos Pd G4 (Secondary Amines)Optimized for secondary amines.[3] The dicyclohexylphosphino group provides excellent electron density to stabilize the oxidative addition complex against S-displacement.
Protocol: The "PEPPSI" Switch

If your standard phosphine conditions (e.g., Xantphos or BINAP) are failing:

  • Switch to Pd-PEPPSI-IPent.

  • Loading: Start at 2.0 mol%.

  • Solvent: Dioxane or Toluene (non-coordinating).

  • Temperature: 60–80°C.

  • Base: KOtBu (strong) or Cs2CO3 (weak).[3] Note: Strong bases speed up the transmetallation step, reducing the time the catalyst spends in the vulnerable Pd(II) state.

Module 3: Protocol Optimization

Engineering the Reaction Environment

If the correct ligand alone does not solve the issue, use these process controls to mitigate poisoning.

Q: Should I use a scavenger?

A: Generally, NO , if the sulfur is part of your reactant. Scavengers (like Cu or Zn) might sequester your starting material. Exception: If the sulfur is an impurity (e.g., residual free thiol in a thioether starting material), you must remove it. Free thiols (R-SH) are fatal poisons.

  • Action: Treat your aniline with a scavenger resin (e.g., PL-Thiol MP) or wash with aqueous NaOH to remove free thiols before the coupling reaction.

Q: Does "Order of Addition" matter?

A: Yes. Do not expose the "naked" precatalyst to the sulfur-containing aniline before activation.

Correct Workflow (The "Pre-mix" Protocol):

  • Vial A: Weigh Pd precatalyst and Ligand (if not using G3/G4/PEPPSI).

  • Vial B: Weigh Aryl Halide and Sulfur-Aniline.

  • Activation: Add solvent to Vial A. If using Pd(OAc)2, add a reductant or heat briefly to ensure ligation. Ideally, use a pre-formed precatalyst to skip this risk.

  • Addition: Add the active catalyst solution (Vial A) to the substrate mixture (Vial B) last , or add the sulfur-substrate to the catalyst slowly (syringe pump) to keep the Catalyst:Substrate ratio high transiently.

Module 4: Substrate-Specific Guides

Scenario A: Coupling 2-Aminothiazoles

Risk: The thiazole nitrogen and sulfur can chelate Pd.

  • Solution: Use tBuBrettPhos Pd G4 . The extreme bulk of tBuBrettPhos disrupts the chelation geometry required for the thiazole to bind effectively [3].

  • Base: Use a strong base like LHMDS or NaOtBu to deprotonate the amine rapidly, forcing the reaction through the catalytic cycle before chelation occurs.

Scenario B: Coupling Anilines with Thioether (S-Me) groups

Risk: The thioether acts as a "soft" decoy.

  • Solution: Pd-PEPPSI-IPr or IPent .

  • Concentration: Run the reaction at a higher concentration (1.0 M instead of 0.1 M). High concentration favors the bimolecular reaction (coupling) over the unimolecular poisoning/decay pathways.

Scenario C: Free Thiol (-SH) on Substrate

Risk: 100% Poisoning. Oxidative addition into S-H bond or formation of stable Pd-thiolates.

  • Solution: You cannot couple a free thiol-containing aniline directly.

  • Workaround: Protect the thiol as a disulfide (R-S-S-R) or a thioester (R-SAc). Perform the coupling, then reduce/hydrolyze the sulfur group post-reaction.

References

  • Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[4] MDPI. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladacycle Precatalyst.[3] Journal of Organic Chemistry. Link

  • Inglesby, P. A., & Evans, P. A. (2010). Polycyclic Heterocycle Synthesis via the Buchwald-Hartwig Reaction. Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.[5]Link

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Halogenated Anilines

Audience: Researchers, Process Chemists, and Drug Development Scientists. Topic: Advanced purification strategies for halogenated anilines (fluoro-, chloro-, bromo-, iodo-anilines).

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists. Topic: Advanced purification strategies for halogenated anilines (fluoro-, chloro-, bromo-, iodo-anilines).

Introduction

Halogenated anilines are critical scaffolds in the synthesis of agrochemicals and pharmaceuticals.[1] However, their electron-rich aromatic rings make them prone to rapid oxidation, resulting in the formation of "tarry" polymerization products and colored impurities (azobenzenes, phenazines). Furthermore, the directing effects of halogens often lead to isomeric mixtures (ortho/para) with similar physical properties, complicating separation.[2]

This guide moves beyond standard textbook procedures, offering field-proven troubleshooting workflows for stabilizing, purifying, and isolating high-purity halogenated anilines.

Module 1: Managing Oxidation & Coloration ("The Brown Oil" Phenomenon)

The Issue: Freshly synthesized halogenated anilines should be colorless or pale yellow. A shift to red, brown, or black indicates oxidation (formation of quinone imines or azo compounds) or polymerization.

Troubleshooting Guide: Decolorization Strategies
MethodBest ForTechnical Insight
Vacuum Distillation with Zinc Dust Liquid Anilines (e.g., 3-chloroaniline)Zinc acts as a reducing agent in situ, preventing oxidation during the thermal stress of distillation [1].
Activated Carbon Treatment Solid Anilines (e.g., 4-bromoaniline)Carbon preferentially adsorbs high-molecular-weight colored impurities from hot solutions [2].
Salt Formation (Hydrochlorides) Unstable/Oily AnilinesConverting the free base to a salt (

) deactivates the ring against oxidation and facilitates crystallization [3].
Protocol A: Zinc-Assisted Vacuum Distillation

For liquid halogenated anilines that degrade/discolor upon heating.

  • Setup: Assemble a short-path vacuum distillation apparatus.

  • Add Additive: Add Zinc Dust (<325 mesh) to the distillation flask (approx. 0.5 - 1.0% w/w relative to the aniline).

    • Why? Zinc chemically reduces trace oxidation precursors (quinones) back to the amine or non-colored species during heating [1].

  • Vacuum: Apply high vacuum (<10 mmHg). Halogenated anilines have high boiling points; reducing pressure is non-negotiable to prevent thermal decomposition (dehalogenation).

  • Collection: Discard the first 5% (forerun) which often contains water and lower-boiling isomers. Collect the main fraction.

  • Storage: Flush the receiving flask with Nitrogen/Argon immediately upon breaking vacuum.

Protocol B: Activated Carbon Recrystallization

For solid anilines with persistent discoloration.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (typically Ethanol/Water or Toluene/Hexane).

  • Adsorption: Remove from heat source (to avoid bumping). Add Activated Carbon (1-3% w/w) .

  • Digestion: Return to gentle boil for 2-5 minutes. Do not boil prolonged or the carbon may adsorb the product.

  • Hot Filtration: Filter immediately through a pre-warmed Celite pad or sintered glass funnel.

    • Critical Step: If the funnel is cold, the product will crystallize in the filter, leading to yield loss.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then 4°C.

Module 2: Separation of Isomers (Regioisomer Control)

The Issue: Electrophilic aromatic substitution often yields mixtures of ortho and para isomers (e.g., 2-bromoaniline vs. 4-bromoaniline). Their boiling points are often too close for standard distillation.

Strategic Decision Matrix
Isomer PairProperty DifferenceRecommended Separation Strategy
Solid/Solid (e.g., p- vs o-bromoaniline) SolubilityFractional Recrystallization . Para isomers are more symmetric, pack better in lattices, and are typically less soluble than ortho isomers [4].
Liquid/Liquid (Close BP) Basicity (pKa)Dissociation Extraction . Use stoichiometric acid to selectively protonate the more basic isomer (usually the one with less steric hindrance) [5].
Complex Mixtures PolarityFlash Chromatography .[3] Ortho isomers are often less polar (internal H-bonding) and elute faster on Silica/Hexane systems.
Workflow: Acid-Base Purification & Isomer Enrichment

This workflow removes neutral impurities (starting materials like nitrobenzenes) and can enrich isomers based on pKa differences.

AcidBaseExtraction Start Crude Halogenated Aniline (Dissolved in Ether/DCM) Extract Extract with 1M HCl (aq) Start->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer1 Organic Layer (Contains Neutrals: Nitrobenzene, Tars) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Anilinium Salt) Sep1->AqLayer1 Keep Wash Wash Aq. Layer with fresh Ether (removes trapped organics) AqLayer1->Wash Basify Basify Aq. Layer (pH > 10 with NaOH/KOH) Wash->Basify Precip Free Base Precipitates/Oils Out Basify->Precip Extract2 Extract into Organic Solvent (DCM/EtOAc) Precip->Extract2 Dry Dry (Na2SO4) & Evaporate Extract2->Dry Final Purified Halogenated Aniline Dry->Final

Figure 1: Standard Acid-Base Extraction Workflow for purifying anilines from neutral impurities [6].

Module 3: Common Troubleshooting Scenarios (FAQ)

Q1: My product "oils out" during recrystallization instead of crystallizing. How do I fix this?

Cause: The solution temperature is above the melting point of the solvated product, or the solvent mixture is too polar (forcing the hydrophobic aniline out as oil droplets before crystals form). Solution:

  • Seeding: Add a seed crystal of the pure product at the cloud point.

  • Trituration: If it oils out, reheat to dissolve, then add a small amount of a "good" solvent (e.g., ethanol) to keep it in solution longer as it cools.

  • Scratching: Vigorously scratch the inner glass surface with a glass rod to induce nucleation.

  • Solvent Switch: Switch to a lower-boiling solvent system (e.g., Hexane/Ethyl Acetate instead of Water/Ethanol) to allow evaporation-induced crystallization [7].

Q2: I suspect dehalogenation occurred during distillation. How can I confirm and prevent this?

Signs: Lower boiling point fractions, presence of non-halogenated aniline (check via GC-MS or NMR). Prevention:

  • Lower Temperature: Use higher vacuum to keep bath temperature below 120°C. C-Br and C-I bonds are thermally labile.

  • Remove Acids: Ensure the crude material is strictly neutral. Residual acid from synthesis catalyzes dehalogenation. Wash with

    
     prior to distillation.
    
Q3: How do I store these compounds to prevent them from turning black again?

Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[4][5]

  • Container: Amber glass vials (UV protection).

  • Temperature: 4°C or -20°C is ideal.

  • Stabilizers: For bulk industrial storage, trace amounts of antioxidants (like BHT) are sometimes added, though this is not recommended for analytical standards [8].

Module 4: Quantitative Data & Properties

Table 1: Common Recrystallization Solvents for Halogenated Anilines

Compound ClassRecommended Solvent SystemNotes
Monochloroanilines Hexane (or Petroleum Ether)Often liquid or low melting; freeze crystallization may be required.
Bromoanilines Ethanol / Water (1:1 to 3:1)Dissolve in hot ethanol, add water until turbid, then cool.
Fluoroanilines Toluene / HexaneFluoro- compounds are often more soluble; avoid water to prevent emulsion.
Iodoanilines Methanol / WaterHighly light sensitive; perform recrystallization in low light.

References

  • BenchChem Technical Support. (2025).[1][2][6][7][8][9] Purification of Halogenated Aniline Compounds. Retrieved from

  • Vogel, A. I.Practical Organic Chemistry.
  • West Virginia University. Acid/Base Extraction Protocols. Retrieved from

  • Indian Academy of Sciences. Separation of close boiling isomers via dissociation extraction. Retrieved from

  • Google Patents. Process for separating aniline derivatives (US4918232A). Retrieved from

  • University of Lisbon. Recovery of Aniline from Aqueous Solution. Retrieved from

  • Biotage. How can I remove color from my reaction product? Retrieved from

  • BenchChem. Preventing oxidation of 2-(Allyloxy)aniline during storage. Retrieved from

Sources

Optimization

Technical Support Center: Preventing Dehalogenation During Functionalization of 3-Bromo-4-chloro-N-(propan-2-yl)aniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-bromo-4-chloro-N-(propan-2-yl)aniline and encountering challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-bromo-4-chloro-N-(propan-2-yl)aniline and encountering challenges with dehalogenation during functionalization reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic challenges and achieve your desired products with high fidelity.

Understanding the Challenge: The Reactivity of 3-Bromo-4-chloro-N-(propan-2-yl)aniline

3-Bromo-4-chloro-N-(propan-2-yl)aniline is a valuable starting material in the synthesis of pharmaceuticals and advanced materials due to its unique electronic and photophysical properties.[1] The presence of two distinct halogen atoms, bromine and chlorine, on the aniline core allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions.[1][2] However, the desired selective reaction at one halogen site can be complicated by the undesired side reaction of dehalogenation, where a halogen atom is replaced by a hydrogen atom.[3][4]

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This inherent difference in reactivity is the foundation for achieving selective functionalization. However, factors such as the choice of catalyst, ligand, base, solvent, and temperature can significantly influence the reaction outcome and promote dehalogenation.[3][4][5]

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses common issues encountered during the functionalization of 3-bromo-4-chloro-N-(propan-2-yl)aniline and provides actionable solutions.

Issue 1: Significant Dehalogenation of the Bromo Substituent

You are attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) targeting the more reactive C-Br bond, but you observe a significant amount of the 4-chloro-N-(propan-2-yl)aniline byproduct.

Root Causes and Solutions:
Potential Cause Scientific Rationale Recommended Solutions
Inappropriate Ligand Choice The ligand's steric and electronic properties are crucial. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, leading to slower reductive elimination of the desired product and allowing more time for competing dehalogenation pathways.[5][6]Switch to bulkier, more electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the desired coupling and suppressing dehalogenation.[3][5]
Base is Too Strong or a Hydride Source Strong bases, particularly alkoxides, can act as hydride donors or promote pathways that lead to hydrodehalogenation.[4][7] The base can react with protic solvents or even trace water to generate hydride species that participate in the catalytic cycle.Use a weaker inorganic base. Consider switching to bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5] These are less likely to act as hydride sources.
Protic Solvent as a Hydride Source Alcohols (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride ligands, which then lead to dehalogenation via reductive elimination.[7][8]Use aprotic solvents. Solvents like dioxane, THF, or toluene are generally preferred for cross-coupling reactions to minimize this side reaction.[5][9]
High Reaction Temperature Elevated temperatures can increase the rate of dehalogenation relative to the desired cross-coupling reaction.[3][4]Lower the reaction temperature. Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.
Presence of Water While some cross-coupling reactions tolerate or even require a small amount of water, excessive water can be a proton source, contributing to dehalogenation.[5]Use anhydrous solvents and reagents. Ensure all components of the reaction are thoroughly dried before use.
Issue 2: Dehalogenation at Both Bromo and Chloro Positions

You are observing the formation of N-(propan-2-yl)aniline, indicating that both halogen atoms have been removed.

Root Causes and Solutions:
Potential Cause Scientific Rationale Recommended Solutions
Overly Active Catalyst System A highly active catalyst, especially when combined with high temperatures, can lead to non-selective dehalogenation.[3]Reduce catalyst loading. Titrate the amount of palladium catalyst to find the optimal concentration that promotes the desired reaction without excessive side reactions. Consider a less active catalyst system. For some transformations, a less reactive catalyst may provide better selectivity.
Prolonged Reaction Time Leaving the reaction to stir for an extended period after the starting material has been consumed can lead to the slow dehalogenation of the less reactive C-Cl bond.[4]Monitor the reaction closely. Use techniques like TLC or GC-MS to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as it is complete.
Hydrogen Gas Source In some cases, unintended sources of hydrogen gas, such as from certain bases or solvent degradation, can lead to catalytic hydrogenation of the C-X bonds.[10]Ensure a strictly inert atmosphere. Thoroughly degas the reaction mixture and maintain it under an argon or nitrogen atmosphere.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that dehalogenation is occurring in my reaction?

A1: You can identify the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value (often less polar) than your starting material and desired product.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak with a molecular weight corresponding to the dehalogenated aniline.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show new aromatic proton signals in the region where the halogen was previously located.

Q2: I am trying to perform a reaction at the N-H bond of the aniline. How can I avoid dehalogenation?

A2: For reactions involving the amine functionality, such as acylation or alkylation, palladium catalysis is typically not required, which significantly reduces the risk of dehalogenation. However, if you are performing a reaction that could potentially involve a transition metal catalyst, consider protecting the amine group with a suitable protecting group (e.g., Boc) before proceeding with the functionalization of the aryl halides.

Q3: Is there a difference in the tendency for dehalogenation between Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

A3: The propensity for dehalogenation can vary between different cross-coupling reactions due to their different mechanisms and reaction conditions. For instance, the choice of base and the presence of a copper co-catalyst in Sonogashira coupling can influence the prevalence of side reactions.[3][11][12] It is essential to optimize the conditions for each specific type of coupling reaction.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is designed for the selective coupling at the C-Br position of 3-bromo-4-chloro-N-(propan-2-yl)aniline with an arylboronic acid.

Materials:

  • 3-bromo-4-chloro-N-(propan-2-yl)aniline

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4-chloro-N-(propan-2-yl)aniline, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining anhydrous 1,4-dioxane.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Dehalogenation Workflow

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Is the ligand bulky and electron-rich? base Change Base (e.g., K2CO3, K3PO4) start->base Is the base non-nucleophilic and not a hydride source? solvent Switch to Aprotic Solvent (e.g., Dioxane, Toluene) start->solvent Is the solvent aprotic? temp Lower Reaction Temperature start->temp Is the temperature optimized? monitor Monitor Reaction Closely & Reduce Time start->monitor Is the reaction time minimized? success Dehalogenation Minimized ligand->success base->success solvent->success temp->success monitor->success

Caption: A decision tree for troubleshooting dehalogenation.

Mechanistic Insight: The Dehalogenation Pathway

Dehalogenation in palladium-catalyzed cross-coupling reactions is a competing side reaction to the main catalytic cycle.[3] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a series of steps that lead to the undesired dehalogenated product.

One common mechanism involves the generation of a palladium-hydride species.[8] This can occur through the reaction of the palladium complex with a hydride source in the reaction mixture, such as an amine base, an alcohol solvent, or even trace amounts of water.[7][8] This palladium-hydride species can then transfer the hydride to the aryl group in a reductive elimination step, regenerating the Pd(0) catalyst and releasing the dehalogenated arene.

Diagram: Competing Catalytic Cycles

Catalytic_Cycles cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Ar(X)Pd(II)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Pd0_dehal Pd(0)L_n Transmetal Ar(R)Pd(II)L_n OxAdd->Transmetal Transmetalation (R-M) OxAdd_dehal Ar(X)Pd(II)L_n RedElim_Product Desired Product (Ar-R) Transmetal->RedElim_Product RedElim_Product->Pd0 Reductive Elimination PdH Ar(H)Pd(II)L_n RedElim_Byproduct Dehalogenated Byproduct (Ar-H) PdH->RedElim_Byproduct RedElim_Byproduct->Pd0_dehal Reductive Elimination OxAdd_dehal->PdH Hydride Source

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

By carefully selecting reaction parameters that favor the kinetics of the desired cross-coupling pathway over the dehalogenation pathway, researchers can significantly improve the yield and purity of their target molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11773-11775. [Link]

  • St. John, A., & Sigman, M. S. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 134(36), 14829–14832. [Link]

  • Košmrlj, J., & Časar, Z. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349–12361. [Link]

  • Ramanathan, L. S., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Jouha, J., Khouili, M., Hiebel, M.-A., Guillaumet, G., & Suzenet, F. (2018). Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol. Tetrahedron Letters, 59(31), 2985-2988. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • AGRIS. Room temperature dehalogenation of (hetero)aryl halides with magnesium/methanol. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Khan, I., et al. (2016). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 21(10), 1368. [Link]

  • Vleeming, H., et al. (2018). Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. RSC Advances, 8(24), 13345–13352. [Link]

  • ResearchGate. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature | Request PDF. [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Organic Letters, 15(16), 4102–4105. [Link]

  • Chu, W., et al. (2012). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 46(21), 12112–12119. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Breunig, J., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(10), 1437–1443. [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2007). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 129(4), 894–895. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. The Journal of Organic Chemistry, 88(22), 15993–16000. [Link]

  • Royal Society of Chemistry. Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Stambuli, J. P., et al. (2004). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Angewandte Chemie International Edition, 43(39), 5344-5347. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • National Center for Biotechnology Information. 3-Bromo-4-chloroaniline. PubChem Compound Database. [Link]

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Assignment of 3-bromo-4-chloro-N-(propan-2-yl)aniline

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide presents a detailed, first-pri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide presents a detailed, first-principles approach to the ¹H NMR spectral assignment of 3-bromo-4-chloro-N-(propan-2-yl)aniline, a substituted aniline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide, leveraging established spectroscopic principles and comparative data from analogous structures. We will dissect the anticipated chemical shifts, coupling constants, and signal multiplicities, explaining the underlying electronic and structural factors. Furthermore, this guide provides a robust, standardized protocol for acquiring high-resolution ¹H NMR data, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the synthesis of novel chemical entities, absolute confirmation of the molecular structure is a non-negotiable prerequisite for further development. Among the suite of analytical techniques available, ¹H NMR spectroscopy remains the gold standard for determining the hydrogen framework of an organic molecule.[1] Its ability to provide information on the chemical environment, connectivity, and relative number of protons makes it a uniquely powerful tool.

This guide focuses on 3-bromo-4-chloro-N-(propan-2-yl)aniline, a molecule featuring a complex substitution pattern on the aniline ring. The interplay between the electron-donating N-isopropylamino group and the electron-withdrawing halogen substituents creates a distinct and predictable ¹H NMR spectrum. Understanding how to assign this spectrum is a critical skill for any researcher in the chemical sciences. We will approach this assignment by dissecting the molecule into its constituent parts—the aromatic ring and the aliphatic side chain—and predicting the spectral features of each.

Molecular Structure and Proton Designation

For clarity, the protons of 3-bromo-4-chloro-N-(propan-2-yl)aniline are systematically labeled as shown below. This nomenclature will be used throughout the guide.

Caption: Molecular structure of 3-bromo-4-chloro-N-(propan-2-yl)aniline with proton numbering.

Predicted ¹H NMR Spectral Characteristics (400 MHz, CDCl₃)

The following analysis is based on established principles of additivity for substituent chemical shifts (SCS) and known data for similar compounds.[2][3][4] The solvent is assumed to be deuterochloroform (CDCl₃), a common choice for non-polar to moderately polar analytes.[1]

The Aromatic Region (δ 6.5–8.0 ppm)

The aromatic region of substituted anilines is highly sensitive to the electronic nature of the substituents.[5][6] The N-isopropylamino group is a moderately activating, electron-donating group (EDG) via resonance, which tends to shield the ortho (H2, H6) and para (H4) positions, shifting them upfield (to lower ppm values) relative to benzene (δ 7.37 ppm).[7] Conversely, the bromine and chlorine atoms are deactivating, electron-withdrawing groups (EWG) via induction, which deshield nearby protons, shifting them downfield.[3]

  • Proton H2: This proton is ortho to the activating amino group and meta to the deactivating bromine. The strong shielding from the amino group is the dominant effect. It will appear as a doublet due to coupling with H6. The expected coupling constant, a meta coupling (⁴J), is typically small, around 2-3 Hz.[8]

    • Predicted Shift: ~6.8 ppm.

    • Predicted Multiplicity: Doublet (d).

    • Predicted Coupling (J): ~2.5 Hz.

  • Proton H6: This proton is also ortho to the amino group, but it is adjacent to a carbon bearing no protons (C5) and is meta to the bromine at C3. It will be coupled to H2 (meta coupling) and H5 (ortho coupling). The ortho coupling (³J) is significantly larger, typically 7-10 Hz.[2] This will result in a doublet of doublets.

    • Predicted Shift: ~6.6 ppm.

    • Predicted Multiplicity: Doublet of doublets (dd).

    • Predicted Coupling (J): ~8.5 Hz (ortho), ~2.5 Hz (meta).

  • Proton H5: This proton is meta to the amino group and ortho to the chlorine atom. Being ortho to two halogens (Br and Cl), it will be the most deshielded of the aromatic protons. It is coupled only to H6.

    • Predicted Shift: ~7.1 ppm.

    • Predicted Multiplicity: Doublet (d).

    • Predicted Coupling (J): ~8.5 Hz.

The Aliphatic Region (δ 1.0–4.5 ppm)

The signals for the N-isopropyl group are highly characteristic and provide a clear signature for this moiety.

  • N-H Proton (Hₙ): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[9][10] It typically appears as a broad singlet because of rapid chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.[10] In anilines, it is often found between 3.5 and 4.5 ppm.

    • Predicted Shift: ~3.7 ppm (broad).

    • Predicted Multiplicity: Broad singlet (br s).

  • Methine Proton (H₇): This single proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. It is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this signal will be split into a septet (6+1=7).[8][11]

    • Predicted Shift: ~3.6 ppm.

    • Predicted Multiplicity: Septet (sept).

    • Predicted Coupling (J): ~6.5 Hz.

  • Methyl Protons (H₈): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are coupled to the single methine proton (H₇) and will therefore appear as a strong doublet (1+1=2). This signal will be found in the upfield alkyl region.

    • Predicted Shift: ~1.2 ppm.

    • Predicted Multiplicity: Doublet (d).

    • Predicted Coupling (J): ~6.5 Hz.

Data Summary: Predicted ¹H NMR Assignment

The predicted spectral data is summarized in the table below for quick reference.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant, J (Hz)
H51H~7.1Doublet (d)J₅,₆ = ~8.5
H21H~6.8Doublet (d)J₂,₆ = ~2.5
H61H~6.6Doublet of doublets (dd)J₆,₅ = ~8.5, J₆,₂ = ~2.5
Hₙ1H~3.7Broad singlet (br s)-
H₇ (CH)1H~3.6Septet (sept)J₇,₈ = ~6.5
H₈ (2xCH₃)6H~1.2Doublet (d)J₈,₇ = ~6.5

Comparative Analysis with Alternative Methodologies

While ¹H NMR is paramount for proton framework analysis, a comprehensive structural confirmation relies on orthogonal techniques.

  • Mass Spectrometry (MS): Would confirm the molecular weight and isotopic distribution pattern characteristic of a molecule containing one bromine and one chlorine atom. Fragmentation analysis could further support the proposed structure by identifying the loss of an isopropyl group or halogen atoms.

  • ¹³C NMR Spectroscopy: Would identify the number of unique carbon environments (expecting 9 distinct signals) and their chemical nature (aliphatic vs. aromatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups, corroborating the assignments made from the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), C-N stretch, and aromatic C-H and C=C stretches, confirming the presence of these functional groups.

These techniques provide complementary data, but only NMR spectroscopy can piece together the precise connectivity and spatial relationships of the atoms in the molecule.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

This protocol outlines a self-validating procedure for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of an aniline derivative for structural elucidation.

Materials:

  • Analyte (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • Pasteur Pipette

  • Vortex Mixer

  • NMR Spectrometer (≥400 MHz)

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the analyte and transfer it into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ containing TMS using a clean Pasteur pipette. c. Vortex the sample until the analyte is completely dissolved. A clear, homogenous solution is required. d. Transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm. e. Cap the NMR tube securely.

  • Instrument Setup & Calibration: a. Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution. The spinning sample's lock signal should be maximized and stable.

  • Spectrum Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm). b. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. c. Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase-correct the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H NMR spectral assignment of 3-bromo-4-chloro-N-(propan-2-yl)aniline. By applying fundamental principles of chemical shift theory and spin-spin coupling, we have established a clear and logical prediction for the entire spectrum. The characteristic signals of the N-isopropyl group, combined with the distinct pattern of the trisubstituted aromatic ring, should allow for an unambiguous assignment of an experimentally acquired spectrum. The provided protocol further ensures that high-quality, reproducible data can be obtained, forming a solid foundation for the structural verification required in research and drug development.

References

  • New Journal of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (2012).
  • The Royal Society of Chemistry. (2012). Experimental Section.
  • BenchChem. (n.d.).
  • University of Puget Sound. (n.d.).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Abraham, R. J., et al. (2004). 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. Magnetic Resonance in Chemistry, 42(5), 467-77. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University College London. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • University of B
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

Sources

Comparative

Comparative Guide: Expected 13C NMR Chemical Shifts of 3-bromo-4-chloro-N-(propan-2-yl)aniline

Executive Summary & Application Context Molecule: 3-bromo-4-chloro-N-(propan-2-yl)aniline CAS: (Derived from 823-54-1 parent) Molecular Weight: 248.55 g/mol Primary Application: Intermediate in Buchwald-Hartwig amination...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Molecule: 3-bromo-4-chloro-N-(propan-2-yl)aniline CAS: (Derived from 823-54-1 parent) Molecular Weight: 248.55 g/mol Primary Application: Intermediate in Buchwald-Hartwig aminations and kinase inhibitor synthesis.

This guide provides a high-fidelity prediction of the 13C NMR spectrum for 3-bromo-4-chloro-N-(propan-2-yl)aniline. Unlike standard spectral lists, this analysis compares the target molecule against its direct precursor (3-bromo-4-chloroaniline ) and structural analogs (N-isopropylaniline). This comparative approach allows researchers to rapidly validate successful N-alkylation and distinguish the product from common regioisomeric impurities.

Key Diagnostic Signals (Predicted in CDCl3):

  • Aliphatic Region: Distinctive doublet of signals at ~22.9 ppm (methyls) and ~44.2 ppm (methine) confirms the N-isopropyl group.

  • Aromatic Region: The ipso-carbon (C-N) shifts downfield to ~146–148 ppm relative to the non-alkylated precursor.

  • Halogen Effect: The "Heavy Atom Effect" of Bromine results in a counter-intuitive upfield shift for C3 compared to the chlorinated C4.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority (Amine > Halogen).

  • C1: Attached to Nitrogen (ipso)

  • C2: Ortho to N, Ortho to Br

  • C3: Attached to Bromine (ipso)[1]

  • C4: Attached to Chlorine (ipso)

  • C5: Meta to N, Ortho to Cl/Br

  • C6: Ortho to N, Meta to Cl

  • C7: Isopropyl Methine (CH)

  • C8/C9: Isopropyl Methyls (CH3)

Electronic Effects Governing Shifts
  • Resonance Shielding (+M Effect): The nitrogen lone pair donates electron density into the ring, significantly shielding (moving upfield) the ortho (C2, C6) and para (C4) positions.

  • Inductive Deshielding (-I Effect): The Halogens (Br, Cl) withdraw density, deshielding their attached carbons (C3, C4) and neighbors.

  • Heavy Atom Effect (Br): Unlike Chlorine, Bromine's large electron cloud causes spin-orbit coupling that shields the attached carbon (C3), often moving it 5–10 ppm upfield compared to a C-Cl bond, despite Br and Cl having similar electronegativity.

Comparative Data: Target vs. Alternatives

The following table contrasts the expected shifts of the target with its non-alkylated precursor. This is the primary method for monitoring reaction completion (Reductive Amination or SNAr).

Table 1: Predicted Chemical Shifts (CDCl3, 100 MHz)
Carbon PositionTarget: N-isopropyl (ppm)Precursor: -NH2 (ppm)Δ Shift (Effect of Alkylation)Signal Type
C1 (C-N) 146.5 ± 1.5 144.5+2.0 (Deshielding)Quaternary (Low Intensity)
C5 (C-H) 133.5 ± 1.0 133.8~0.0 (Negligible)High Intensity CH
C4 (C-Cl) 121.0 ± 1.5 122.5-1.5 (Shielding)Quaternary
C3 (C-Br) 123.5 ± 1.5 123.8~0.0Quaternary
C2 (C-H) 114.5 ± 1.0 115.8-1.3 (Steric Shielding)High Intensity CH
C6 (C-H) 112.5 ± 1.0 114.2-1.7 (Steric Shielding)High Intensity CH
C7 (CH) 44.2 ± 0.5 N/ADiagnostic New Peak Medium Intensity
C8/9 (CH3) 22.9 ± 0.5 N/ADiagnostic New Peak High Intensity

> Note: The "Crossover" between C4 (Cl) and C3 (Br) is critical. While Cl is more electronegative, the Para-Nitrogen resonance effect shields C4 heavily. Meanwhile, C3 is shielded by the Br heavy atom effect. They will appear very close in the 120–125 ppm range.

Experimental Protocol for Validation

To reproduce these values and ensure data integrity, follow this self-validating protocol.

A. Sample Preparation
  • Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6. DMSO can cause peak broadening of the N-H proton (in 1H NMR) and solvent stacking interactions that shift aromatic peaks by 1–2 ppm.

  • Concentration: Dissolve 20–30 mg of product in 0.6 mL CDCl3.

    • Why? 13C has low natural abundance (1.1%).[2] Lower concentrations will require excessive scan times (>1000 scans) to resolve the quaternary carbons (C1, C3, C4).

  • Tube: High-quality 5mm NMR tube (Class A or B) to prevent shimming errors.

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Frequency: 100 MHz (for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C-Br, C-Cl, C-N) have long T1 relaxation times. A short D1 will suppress these signals, making assignment impossible.

  • Scans (NS): Minimum 512 scans (approx. 30 mins).

  • Temperature: 298 K (25°C).

C. Data Processing[4][5]
  • Referencing: Calibrate the center signal of the CDCl3 triplet to 77.16 ppm .

  • Peak Picking: Enable "Peak Picking" with a threshold ensuring the solvent peaks are identified.

  • Integration: Not quantitative for 13C, but useful for distinguishing CH/CH3 (high) from Quaternary C (low).

Decision Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, distinguishing the target from impurities.

AssignmentLogic Start Start Analysis: 13C Spectrum CheckAliphatic Check 0 - 60 ppm Region Start->CheckAliphatic HasPeaks Peaks at ~23 & ~44 ppm? CheckAliphatic->HasPeaks NoAlkylation FAIL: Precursor (NH2) or De-alkylation HasPeaks->NoAlkylation No YesAlkylation Pass: Isopropyl Present HasPeaks->YesAlkylation Yes CheckAromatic Analyze Aromatic Region (110 - 150 ppm) YesAlkylation->CheckAromatic IdentifyIpso Locate Most Downfield Peak (>145 ppm) CheckAromatic->IdentifyIpso IpsoFound C1 (C-N) Assigned (~147 ppm) IdentifyIpso->IpsoFound AnalyzeHalogens Analyze Quaternary Peaks (120 - 125 ppm) IpsoFound->AnalyzeHalogens Distinguish Distinguish C3 (Br) vs C4 (Cl) AnalyzeHalogens->Distinguish AssignC4 C4 (C-Cl): ~121 ppm (Shielded by Para-N) Distinguish->AssignC4 AssignC3 C3 (C-Br): ~123.5 ppm (Heavy Atom Effect) Distinguish->AssignC3

Caption: Workflow for confirming N-alkylation and distinguishing halogenated regioisomers using 13C chemical shifts.

Synthesis Context & Impurity Profiling

Understanding why you are running this NMR is as important as the data itself. This intermediate is typically formed via reductive amination.

SynthesisContext Precursor 3-bromo-4-chloroaniline (Start Material) Target Target Molecule (N-Isopropyl) Precursor->Target 1 eq Acetone Check1 NMR Check: Disappearance of C1 @ 144.5 ppm Precursor->Check1 Reagents Acetone + NaBH(OAc)3 (Reductive Amination) Reagents->Target Impurity Impurity: Bis-alkylation (N,N-diisopropyl) Target->Impurity Over-reaction Check2 NMR Check: Single set of iPr peaks Target->Check2 Impurity->Check2 Doublets appear

Caption: Reaction pathway showing where 13C NMR acts as a critical Quality Control gate.

Troubleshooting Impurities
  • Bis-alkylation (N,N-diisopropyl): If the reaction runs too long, you may see a second set of aliphatic peaks. The ipso carbon (C1) will shift further downfield (>150 ppm) due to the tertiary amine nature.

  • Regioisomer (2-bromo-4-chloro...): If the starting material was impure, the pattern of the aromatic signals will change. Specifically, the splitting of the C-H signals (C5 vs C6) will differ in intensity and position.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 13C NMR of 3-bromo-4-chloroaniline (SDBS No. 12945). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative source for Substituent Chemical Shift additivity rules).
  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Carbon. University of Wisconsin-Madison. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: N-isopropylaniline.[3][4] National Library of Medicine. Retrieved from [Link]

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Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-bromo-4-chloro-N-(propan-2-yl)aniline

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds and their potential impurities is paramount. The structural elucidation of molecules such as 3-brom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds and their potential impurities is paramount. The structural elucidation of molecules such as 3-bromo-4-chloro-N-(propan-2-yl)aniline, a substituted halogenated aniline, presents a unique analytical challenge. Its multifaceted structure, featuring an aromatic ring, two different halogen atoms, and an N-alkyl substituent, necessitates a sophisticated analytical approach. Mass spectrometry (MS), with its unparalleled sensitivity and structural information capabilities, stands as the cornerstone technique for this purpose.

This technical guide provides an in-depth comparison of mass spectrometry-based approaches for the fragmentation analysis of 3-bromo-4-chloro-N-(propan-2-yl)aniline. We will delve into the mechanistic rationale behind fragmentation pathways under different ionization techniques and compare the analytical depth provided by low-resolution versus high-resolution mass spectrometry, including tandem MS (MS/MS) methodologies. The insights provided herein are grounded in established principles of mass spectrometry and supported by data from analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Mass Spectrometry?

In regulatory environments, the precise identification of active pharmaceutical ingredients (APIs) and their impurities is a non-negotiable aspect of drug safety and efficacy.[1][2] Traditional optical detection methods like UV-Vis spectroscopy, while useful for quantification, often lack the specificity required for definitive structural confirmation, especially in the presence of co-eluting impurities.[1] Low-resolution mass spectrometry offers a significant step up by providing molecular weight information, but can be ambiguous when dealing with isobaric interferences.[1] High-resolution mass spectrometry (HRMS) addresses this limitation by providing highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of elemental composition and confident differentiation between compounds of similar nominal mass.[2][3]

For a molecule like 3-bromo-4-chloro-N-(propan-2-yl)aniline, HRMS is not just advantageous; it is essential for navigating the complexities of its potential impurity profile and for providing the level of structural detail required for regulatory submissions.

Comparative Analysis of Ionization Techniques and Fragmentation Behavior

The choice of ionization technique profoundly influences the fragmentation pattern observed in a mass spectrum. Here, we compare two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization is a highly energetic, "hard" ionization technique that induces extensive fragmentation.[4] This results in a complex but highly reproducible fragmentation pattern that serves as a unique "fingerprint" for a given molecule, making it ideal for library matching and structural elucidation of unknown compounds.

Predicted Fragmentation Pathway of 3-bromo-4-chloro-N-(propan-2-yl)aniline under EI:

The fragmentation of 3-bromo-4-chloro-N-(propan-2-yl)aniline under EI is expected to be initiated by the ionization of the molecule to form a radical cation (M•+). The subsequent fragmentation is governed by the relative stabilities of the resulting ions and neutral losses.

  • Alpha-Cleavage: A dominant fragmentation pathway for N-alkyl amines is alpha-cleavage, involving the homolytic cleavage of the C-C bond adjacent to the nitrogen atom.[4][5] For 3-bromo-4-chloro-N-(propan-2-yl)aniline, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a resonance-stabilized iminium cation. This is often the base peak in the spectrum of N-alkylanilines.[4][6]

  • Halogen Loss: The carbon-halogen bond strengths decrease in the order C-Cl > C-Br. Therefore, the initial loss of a bromine radical (•Br) is more favorable than the loss of a chlorine radical (•Cl).[7] Subsequent loss of the other halogen can also occur. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the molecular ion and halogen-containing fragments.[8][9]

  • Loss of the Isopropyl Group: Cleavage of the N-C bond can lead to the loss of the entire isopropyl group as a radical (•C₃H₇), resulting in a dihalogenated aniline radical cation.

  • Aromatic Ring Fragmentation: While aromatic rings are relatively stable, further fragmentation can occur through the loss of small neutral molecules like HCN.[10]

G M [M]•+ m/z 247/249/251 F1 [M - CH₃]⁺ m/z 232/234/236 M->F1 - •CH₃ (Alpha-cleavage) F2 [M - Br]⁺ m/z 168/170 M->F2 - •Br F3 [M - C₃H₇]•+ m/z 205/207/209 M->F3 - •C₃H₇ F4 [M - CH₃ - Cl]⁺ m/z 197/199 F1->F4 - Cl F5 [M - Br - Cl]⁺ m/z 133 F2->F5 - •Cl

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[6] This is particularly useful for confirming the molecular weight of a compound. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required.

Tandem Mass Spectrometry (MS/MS) with ESI:

Tandem MS involves the selection of a precursor ion (in this case, the [M+H]⁺ ion of 3-bromo-4-chloro-N-(propan-2-yl)aniline) and its subsequent fragmentation through collision-induced dissociation (CID).[11] This allows for a controlled and targeted fragmentation analysis, providing valuable structural information.

Predicted MS/MS Fragmentation of [M+H]⁺ of 3-bromo-4-chloro-N-(propan-2-yl)aniline:

The fragmentation of the protonated molecule will likely proceed through different pathways compared to the radical cation formed in EI.

  • Loss of Propene: A common fragmentation pathway for protonated N-isopropylanilines is the loss of a neutral propene molecule (C₃H₆) via a rearrangement reaction, leading to the protonated dihalogenated aniline.

  • Loss of Halogens: Similar to EI, the sequential loss of HBr and HCl can be expected, although the mechanism will differ (loss of a neutral molecule rather than a radical).

G MH [M+H]⁺ m/z 248/250/252 F1 [M+H - C₃H₆]⁺ m/z 206/208/210 MH->F1 - C₃H₆ F2 [M+H - HBr]⁺ m/z 167/169 MH->F2 - HBr F3 [M+H - C₃H₆ - HCl]⁺ m/z 170/172 F1->F3 - HCl

Data Summary: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for 3-bromo-4-chloro-N-(propan-2-yl)aniline under both EI and ESI-MS/MS conditions. The m/z values reflect the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Ionization ModePrecursor Ion (m/z)Proposed FragmentNeutral LossFragment Ion (m/z)
EI 247[M - CH₃]⁺•CH₃232
247[M - Br]⁺•Br168
247[M - C₃H₇]•+•C₃H₇205
ESI-MS/MS 248[M+H - C₃H₆]⁺C₃H₆206
248[M+H - HBr]⁺HBr167

Note: The presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic isotopic patterns for each fragment containing these halogens.

Experimental Protocols

To achieve a comprehensive fragmentation analysis, a systematic experimental approach is recommended.

I. High-Resolution Mass Spectrometry (HRMS) with Electron Ionization (EI)

This experiment aims to obtain a detailed fragmentation pattern and accurate mass measurements of the fragments for elemental composition determination.

Instrumentation: Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis P1 Dissolve sample in volatile solvent (e.g., Methanol, 1 mg/mL) P2 Inject into GC-MS system P1->P2 P3 Separation on a non-polar column P2->P3 P4 EI ionization (70 eV) P3->P4 P5 Mass analysis (TOF or Orbitrap) P4->P5 P6 Extract mass spectrum P5->P6 P7 Determine accurate mass of fragments P6->P7 P8 Propose elemental compositions P7->P8 P9 Elucidate fragmentation pathway P8->P9

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 3-bromo-4-chloro-N-(propan-2-yl)aniline in a volatile solvent such as methanol or ethyl acetate.

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Operate in full scan mode over a mass range of m/z 40-500.

    • Resolution: >10,000 (FWHM).

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This experiment is designed to confirm the molecular weight and investigate the fragmentation of the protonated molecule in a controlled manner.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Dissolve sample in mobile phase (e.g., Acetonitrile/Water, 1 µg/mL) P2 Inject into LC-MS/MS system P1->P2 P3 Reversed-phase C18 separation P2->P3 P4 ESI ionization (positive mode) P3->P4 P5 MS1: Isolate precursor ion P4->P5 P6 CID fragmentation P5->P6 P7 MS2: Analyze product ions P6->P7 P8 Construct product ion spectrum P7->P8 P9 Identify major fragment ions P8->P9 P10 Confirm fragmentation pathway P9->P10

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ ion.

    • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

Conclusion and Future Perspectives

The structural elucidation of 3-bromo-4-chloro-N-(propan-2-yl)aniline is a task well-suited for the capabilities of modern mass spectrometry. A combined analytical strategy, employing both the detailed fragmentation fingerprinting of GC-HRMS with EI and the controlled fragmentation of LC-MS/MS with ESI, provides a self-validating system for unambiguous identification. The characteristic isotopic patterns of bromine and chlorine serve as an additional layer of confirmation for the proposed fragment structures.

For researchers in drug development, adopting such a dual-pronged mass spectrometric approach is not just a matter of analytical rigor but a crucial step in ensuring the safety and quality of pharmaceutical products. The ability to confidently identify and characterize novel chemical entities and their impurities is a cornerstone of successful and compliant drug development programs. Future work could involve the synthesis of isotopically labeled standards to further confirm the proposed fragmentation mechanisms.

References

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (2-aminopropane). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloroaniline. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]

  • JoVE. (2024, December 5). 15.9: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

Sources

Comparative

FTIR spectroscopy for functional group confirmation in 3-bromo-4-chloro-N-(propan-2-yl)aniline

Executive Summary In the synthesis and quality control of 3-bromo-4-chloro-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-4-chloroaniline), confirming the N-alkylation of the aniline core while retaining the h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 3-bromo-4-chloro-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-4-chloroaniline), confirming the N-alkylation of the aniline core while retaining the halogen substitution pattern is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput environments.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as a rapid, "Go/No-Go" functional group confirmation tool. Compared to NMR and Raman spectroscopy, FTIR offers the optimal balance of speed and specificity for verifying the secondary amine formation and the integrity of the halogenated aromatic core.

Molecular Anatomy & Spectral Prediction

To validate this molecule, we must confirm three distinct structural domains. The FTIR spectrum serves as a molecular fingerprint where specific bands correlate to these domains.[1]

Structural DomainKey FeatureFTIR Target (Expected Region)Validation Logic
A. Amine Functionality Secondary Amine (-NH-)3300–3450 cm⁻¹ (Single band)Differentiation: Primary anilines show two bands (sym/asym).[2] The product must show only one sharp band, confirming N-alkylation.
B. Alkyl Side Chain Isopropyl Group (-CH(CH₃)₂)2950–2850 cm⁻¹ (C-H stretch) 1385 & 1365 cm⁻¹ (Gem-dimethyl)Confirmation: Look for the "gem-dimethyl" doublet (split peak) in the bending region, characteristic of the isopropyl tail.
C. Aromatic Core 1,3,4-Trisubstituted Benzene1600–1450 cm⁻¹ (Ring stretch) 800–850 cm⁻¹ (OOP Bending)Integrity: The specific Out-of-Plane (OOP) bending pattern confirms the meta/para halogen arrangement hasn't shifted.

Comparative Analysis: FTIR vs. Alternatives

For routine confirmation of 3-bromo-4-chloro-N-(propan-2-yl)aniline, how does FTIR stack up against NMR and Raman?

Table 1: Technique Comparison Matrix
FeatureFTIR (Recommended) ¹H NMR (Gold Standard) Raman Spectroscopy
Primary Utility Functional Group ID & FingerprintingFull Structural ElucidationNon-destructive / Polymorph ID
Sample State Solid or Liquid (ATR ideal)Solubilized (CDCl₃/DMSO)Solid or Liquid
N-H Detection High Sensitivity: Distinct single band for 2° amine.Variable: Broad signals; exchangeable with solvent.Low Sensitivity: Often weak or obscured.
Halogen Detection Indirect: Fingerprint region (C-Cl/C-Br) is complex but unique.Indirect: inferred from coupling constants/shifts.High: C-X stretches are strong Raman scatterers.
Throughput < 2 mins (No prep with ATR)15–30 mins (Prep + Shim + Scan)< 2 mins
Cost Per Scan LowHigh (Deuterated solvents)Low
Expert Insight: Why FTIR Wins for Routine Screening

While NMR provides the exact connectivity, FTIR is superior for monitoring the specific transformation of a primary amine to a secondary amine. The collapse of the primary amine doublet (approx. 3400/3300 cm⁻¹) into a single secondary amine singlet is a definitive, instant visual cue that the alkylation reaction occurred. Raman is excellent for the halogenated ring but struggles with the polar N-H bond, making it less effective for confirming the N-isopropyl attachment.

Experimental Protocol: ATR-FTIR

Objective: Obtain a high-quality spectrum to confirm the N-isopropyl group and halogenated core. Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the potential low melting point or oily nature of N-alkylated anilines.

Step-by-Step Methodology
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric CO₂ and H₂O lines.

    • Parameter: Resolution 4 cm⁻¹, 16 scans.

  • Sample Loading:

    • Place approx. 5–10 mg of the crude or purified 3-bromo-4-chloro-N-(propan-2-yl)aniline onto the crystal center.

    • Critical: If the sample is an oil, cover the crystal surface. If solid, apply high pressure using the anvil to ensure intimate contact.

  • Acquisition:

    • Collect the sample spectrum.[1]

    • Perform an automatic baseline correction if the baseline is tilted (common with dark amine samples).

  • Validation (Self-Check):

    • Check 1: Is the transmission >95% at 3800 cm⁻¹? (Ensures crystal is clean).

    • Check 2: Are the C-H peaks (2900 cm⁻¹) below 1.0 Absorbance? (Ensures no detector saturation).

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for using FTIR in the synthesis workflow.

Diagram 1: The "Go/No-Go" Confirmation Workflow

G Start Crude Product Isolated FTIR ATR-FTIR Screening Start->FTIR CheckNH Check 3300-3400 cm⁻¹ (Amine Region) FTIR->CheckNH CheckIso Check 2900 & 1380 cm⁻¹ (Isopropyl Region) CheckNH->CheckIso Single Band Found (Secondary Amine) Fail FAIL: Reprocess/Recrystallize CheckNH->Fail Doublet Found (Primary Amine - Unreacted) Pass PASS: Proceed to NMR/Release CheckIso->Pass Gem-Dimethyl Doublet Present CheckIso->Fail Missing Alkyl Signals

Caption: Logical workflow for using FTIR as a gatekeeper before expensive NMR analysis.

Diagram 2: Spectral Assignment Logic

G Molecule 3-bromo-4-chloro- N-(propan-2-yl)aniline NH N-H (Secondary) Molecule->NH Alkyl Isopropyl Group Molecule->Alkyl Ring Halogenated Ring Molecule->Ring Sig1 ~3350 cm⁻¹ Single Band NH->Sig1 Sig2 1385/1365 cm⁻¹ Gem-Dimethyl Split Alkyl->Sig2 Sig3 800-850 cm⁻¹ OOP Bending Ring->Sig3

Caption: Mapping the molecular structure to specific FTIR spectral regions.

References

  • PubChem. (n.d.).[3][4] 3-Bromo-4-chloroaniline Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Bromo-4-chloroaniline Infrared Spectrum. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for N-H and Isopropyl assignments).

Sources

Validation

comparative reactivity of C-Br vs C-Cl bonds in palladium-catalyzed reactions

Executive Summary: The Kinetic vs. Economic Trade-off In drug discovery and process chemistry, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is rarely arbitrary. It is a calculated decision balancin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Economic Trade-off

In drug discovery and process chemistry, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is rarely arbitrary. It is a calculated decision balancing kinetic facility against economic scalability .

  • Aryl Bromides: The "Gold Standard" for discovery. They possess a weaker C-X bond, allowing for facile oxidative addition (OA) with generic phosphine ligands (e.g., PPh₃).

  • Aryl Chlorides: The "Holy Grail" for manufacturing. They are significantly cheaper and more widely available but suffer from high activation barriers, requiring specialized electron-rich, bulky ligands (e.g., Buchwald precatalysts, NHCs) to force the catalytic cycle.

This guide provides the mechanistic grounding and experimental protocols to navigate this dichotomy, enabling you to exploit the reactivity difference for orthogonal functionalization .

Mechanistic Foundation: The Oxidative Addition Barrier

The primary differentiator between C-Br and C-Cl reactivity is the Bond Dissociation Energy (BDE), which directly dictates the activation energy (


) required for the oxidative addition step—the rate-determining step (RDS) in most cross-coupling cycles.
Comparative Thermodynamics
FeatureAryl Bromide (Ph-Br)Aryl Chloride (Ph-Cl)Impact on Catalysis
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/molCl requires ~15 kcal/mol more energy to break.
C-X Bond Length 1.89 Å1.74 ÅShorter Cl bond leads to higher steric shielding.
Oxidative Addition Rate (

)
Fast (

-

faster)
Slow (Often negligible w/o specialized ligands)Br reacts exclusively in competition experiments.
Ligand Requirement Generic (PPh₃, dppf)Specialized (SPhos, XPhos, P(

-Bu)₃, NHC)
Cl activation demands electron-rich metal centers.
Visualization: Energy Profile of Oxidative Addition

The following diagram illustrates the energetic "hill" the catalyst must climb. Note that standard ligands (


) lower the barrier enough for Br but not Cl. Specialized ligands (

) are required to lower the Cl barrier.

EnergyProfile Start Pd(0) + Ar-X TS_Br TS (Ar-Br) Low Barrier Start->TS_Br Fast TS_Cl_Std TS (Ar-Cl) Standard Ligand (Too High) Start->TS_Cl_Std Blocked (Kinetic Inertia) TS_Cl_Spec TS (Ar-Cl) Specialized Ligand (Accessible) Start->TS_Cl_Spec Enabled by e- rich Ligand Int_Br Ar-Pd(II)-Br Oxidative Addition Complex TS_Br->Int_Br Int_Cl Ar-Pd(II)-Cl Oxidative Addition Complex TS_Cl_Spec->Int_Cl

Figure 1: Reaction coordinate comparison. The activation energy for Ar-Cl is insurmountable for standard catalysts (Red), requiring specialized ligands (Green) to facilitate oxidative addition.

Experimental Strategy: Exploiting the Difference

The reactivity gap allows for chemoselective coupling . You can react a C-Br bond in the presence of a C-Cl bond, leaving the chloride intact for a subsequent reaction. This is a cornerstone strategy in synthesizing complex scaffolds like biaryls and drug intermediates.

Protocol A: Chemoselective Coupling (Br-Selective)

Objective: Couple 1-bromo-4-chlorobenzene with phenylboronic acid, targeting the Br site exclusively.

  • Rationale: We use Pd(PPh₃)₄ . Triphenylphosphine is electron-neutral/poor. It is active enough to insert into C-Br but lacks the electron density to activate the stronger C-Cl bond.

  • Substrate: 1-bromo-4-chlorobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

Workflow:

  • Charge: In a reaction vial, combine substrate (1.0 mmol), boronic acid (1.1 mmol), and

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (1-3 mol%). Note: Tetrakis is air-sensitive; handle under Argon.
    
  • Solvent: Add degassed DME/Water (2:1 ratio, 0.2 M).

  • Reaction: Heat to 80°C for 4-6 hours.

  • Validation: Monitor via HPLC/TLC. The C-Cl bond remains >98% intact.[1][2]

  • Workup: Standard extraction (EtOAc/Water).

  • Result: 4-chlorobiphenyl.[3]

Protocol B: Activating the Dormant Chloride

Objective: React the remaining C-Cl bond in 4-chlorobiphenyl to form a terphenyl.

  • Rationale: We switch to Pd-PEPPSI-IPr or a Buchwald G3/G4 precatalyst (e.g., XPhos Pd G4) . These ligands are bulky (facilitating reductive elimination) and electron-rich (facilitating oxidative addition into the tough C-Cl bond).

  • Substrate: 4-chlorobiphenyl (from Protocol A).[3]

Workflow:

  • Charge: Combine 4-chlorobiphenyl (1.0 mmol), new Boronic Acid (1.2 mmol), and

    
     (2.0 mmol). Note: Stronger/anhydrous bases often help with difficult chlorides.
    
  • Catalyst: Add XPhos Pd G4 (1-2 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous preferred for difficult substrates).

  • Reaction: Heat to 100°C for 2-12 hours.

  • Result: 1,1':4',1''-terphenyl (Complete conversion of the Chloride).

Decision Matrix & Ligand Selection

When designing a synthesis, use this logic flow to select the correct catalytic system.

DecisionTree Input Substrate Analysis: Halogen Type? Br_Only Ar-Br Present Input->Br_Only Cl_Only Ar-Cl Only Input->Cl_Only Mixed Both Ar-Br and Ar-Cl Input->Mixed Br_Action Use Standard Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Br_Only->Br_Action Cl_Action Use High-Activity Catalyst Buchwald (XPhos/SPhos) Pd-PEPPSI Fu (P(t-Bu)3) Cl_Only->Cl_Action Mixed_Q Target Site? Mixed->Mixed_Q Target_Br Target Br (Selectivity) Mixed_Q->Target_Br Standard Ligand Target_Cl Target Cl (Hard) Mixed_Q->Target_Cl Impossible Direct Path (Br reacts first) Target_Br->Br_Action Leaves Cl Intact

Figure 2: Strategic decision tree for ligand selection based on halogen identity and desired chemoselectivity.

Key Ligand Classes for Aryl Chlorides

If you must react an Aryl Chloride, "generic" conditions will fail. Use one of these verified systems:

  • Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos, RuPhos):

    • Mechanism:[1][2][4][5][6] The biaryl backbone prevents formation of inactive palladium dimers, while the electron-rich phosphine pumps density into the Pd center to break the C-Cl bond.

    • Best for: General Suzuki/Buchwald-Hartwig couplings.

  • Fu's Ligand (

    
    ): 
    
    • Mechanism:[1][2][4][5][6] Extreme steric bulk (cone angle ~182°) and electron donation.

    • Best for: Sterically hindered aryl chlorides.[7]

  • NHC Complexes (Pd-PEPPSI):

    • Mechanism:[1][2][4][5][6] N-Heterocyclic Carbenes are strong

      
      -donors, stabilizing the Pd(II) species after the difficult oxidative addition.
      
    • Best for: Difficult substrates at room temperature or mild heating.

References

  • Littke, A. F., & Fu, G. C. (2002).[8][9][10] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[9] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie, 51(14), 3314-3332. Link

Sources

Comparative

comparing the biological efficacy of different halogenated N-alkylanilines

This guide provides an in-depth technical comparison of halogenated N-alkylanilines, designed for researchers and drug development professionals. It moves beyond basic chemical properties to analyze biological efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of halogenated N-alkylanilines, designed for researchers and drug development professionals. It moves beyond basic chemical properties to analyze biological efficacy, metabolic fate, and toxicological liabilities.

Executive Summary

Halogenated N-alkylanilines represent a critical "double-edged sword" in medicinal chemistry. While the N-alkyl group modulates lipophilicity and receptor binding, and the halogen substituent tunes metabolic stability and electronic properties, this scaffold is frequently associated with bioactivation to reactive nitrenium ions.

This guide objectively compares the biological performance of these compounds, focusing on the trade-off between pharmacological potency (efficacy) and toxicological liability (safety).

Key Comparative Insights
  • Metabolic Stability: Fluorination (F) generally enhances metabolic stability compared to Chlorination (Cl) or Bromination (Br) by blocking para-oxidation, though it alters pKa significantly.

  • Toxicity: 3,5-dihaloanilines are significantly more nephrotoxic than 4-haloanilines.[1][2]

  • Bioactivation: N-methylation reduces acute toxicity relative to primary anilines but introduces a "metabolic fuse"—slow N-demethylation by CYP450s eventually releases the toxic primary aniline.[1]

Chemical Landscape & SAR Analysis

The biological behavior of these compounds is governed by two main vectors: the Halogen Effect (electronic/steric) and the Alkylation Effect (lipophilicity/metabolism).

Table 1: Physicochemical & Biological Impact of Substituents
FeatureSubstituentElectronic Effect (

)
Lipophilicity (

)
Biological Consequence
Halogen Fluorine (F) +0.06+0.14High metabolic stability; mimics H sterically; often Ames positive (mutagenic).[1]
Chlorine (Cl) +0.23+0.71Balanced lipophilicity; moderate leaving group; high nephrotoxicity potential.
Bromine (Br) +0.23+0.86High lipophilicity; often Ames negative due to steric bulk destabilizing nitrenium ions.
N-Alkyl Methyl (-CH3) Electron Donating+0.50Increases BBB penetration; subject to rapid CYP-mediated N-demethylation.[1]
t-Butyl Steric Bulk+1.98Blocks N-dealkylation; prevents metabolic activation to reactive nitrenium ions.[1]

Comparative Biological Efficacy[3]

Metabolic Stability & Bioactivation

The efficacy of a drug candidate containing this scaffold often depends on how long the N-alkyl group survives in vivo.

  • N-Dealkylation (The Primary Clearance Route): Secondary (N-methyl) and tertiary (N,N-dimethyl) anilines undergo oxidative dealkylation primarily via CYP3A4 and CYP2B6 .[1]

    • Comparison: N-methyl-4-fluoroaniline is dealkylated slower than N-methyl-4-chloroaniline due to the higher electronegativity of Fluorine reducing the electron density at the nitrogen lone pair, making the initial single-electron transfer (SET) less favorable.[1]

    • Risk:[1][3] The metabolite formed is the primary halogenated aniline, which is the precursor to the toxic N-hydroxyl species.

  • N-Oxidation (The FMO Route): Tertiary amines (e.g., N,N-dimethyl-4-bromoaniline) are substrates for Flavin-containing Monooxygenases (FMOs) , forming N-oxides.[4][5]

    • Efficacy Note: N-oxides are often polar and excreted, representing a "detoxification" shunt compared to the P450-mediated carbon hydroxylation.[1]

Toxicological Profile: Nephrotoxicity & Mutagenicity

The primary failure mode for these compounds in drug development is toxicity.

  • Nephrotoxicity: Experimental data indicates a strict structural dependency.

    • High Toxicity: 3,5-dihaloanilines (e.g., 3,5-dichloroaniline).[2] The 3,5-substitution pattern prevents para-hydroxylation (a detox pathway), forcing the molecule into nephrotoxic quinone-imine pathways.

    • Moderate Toxicity: 4-haloanilines (e.g., 4-iodoaniline).[1]

    • Mechanism: Selective necrosis of the proximal tubule (S3 segment).

  • Mutagenicity (Ames Test):

    • 4-Fluoroaniline: Ames Positive. The small size of Fluorine allows DNA intercalation of the nitrenium ion.

    • 4-Bromoaniline: Ames Negative. The bulky Bromine atom sterically hinders the planar interaction required for DNA intercalation.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical divergence between detoxification and toxification pathways.

Bioactivation Parent N-Methyl-4-Haloaniline (Drug Candidate) Metabolite1 Primary 4-Haloaniline (Pro-Toxin) Parent->Metabolite1 CYP450 (N-Demethylation) Metabolite2 N-Hydroxy-4-Haloaniline Metabolite1->Metabolite2 CYP2E1 (N-Hydroxylation) Detox Conjugated Metabolite (Excretion) Metabolite1->Detox NAT1/2 (N-Acetylation) Nitrenium Nitrenium Ion (ULTIMATE TOXIN) Metabolite2->Nitrenium Sulfotransferase (Activation) DNA/Protein Adducts DNA/Protein Adducts Nitrenium->DNA/Protein Adducts Covalent Binding

Caption: Figure 1. The "Metabolic Fuse": N-demethylation is the rate-limiting step releasing the toxic primary aniline, which undergoes bioactivation to the reactive nitrenium ion.[1]

Experimental Protocols

To validate the safety of a new N-alkylaniline derivative, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability & N-Dealkylation Kinetics

Objective: Determine the half-life (


) and intrinsic clearance (

) of the N-alkyl group.[1]
  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate microsomes with the test compound (1 µM) for 5 min at 37°C. Note: Low concentration prevents enzyme saturation.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both parent decay and appearance of the primary aniline metabolite.

  • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.

Protocol B: In Vitro Nephrotoxicity (Renal Cortical Slices)

Objective: Compare nephrotoxic potential against known standards (e.g., 3,5-dichloroaniline).

  • Tissue Sourcing: Isolate kidneys from male Fischer 344 rats (sensitive strain).

  • Slicing: Prepare precision-cut renal slices (200-300 µm thickness) using a Krumdieck tissue slicer.

  • Incubation: Incubate slices in Waymouth’s medium with test compounds (0.1, 0.5, 1.0, 2.0 mM) for 2-4 hours under 95% O2 / 5% CO2.

  • Endpoint 1 (Cytotoxicity): Measure Lactate Dehydrogenase (LDH) leakage into the medium.

  • Endpoint 2 (Function): Measure gluconeogenesis capacity (conversion of pyruvate to glucose). Note: This is a more sensitive marker than LDH.[1]

  • Data Analysis: Normalize to vehicle control. Significant toxicity is defined as >15% increase in LDH or >20% decrease in gluconeogenesis.

Visualization: Nephrotoxicity Workflow

Nephrotoxicity cluster_endpoints Dual Endpoints Step1 Harvest Kidney (F344 Rat) Step2 Precision Slicing (250 µm) Step1->Step2 Step3 Incubation (Test Compound 0-2mM) Step2->Step3 LDH LDH Release (Membrane Integrity) Step3->LDH Gluco Gluconeogenesis (Functional Health) Step3->Gluco

Caption: Figure 2.[1][6][7] Renal Cortical Slice Assay workflow for distinguishing functional impairment (gluconeogenesis) from cell death (LDH).

References

  • Comparison of Nephrotoxicity: Rankin, G. O., et al. (2000). "Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines." Toxicology. Link

  • Mutagenicity Mechanisms: Benigni, R., & Bossa, C. (2011). "Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays." Mutagenesis. Link

  • Metabolic Activation: Boersma, M. G., et al. (1993). "Reaction pathways for biodehalogenation of fluorinated anilines." Drug Metabolism and Disposition. Link

  • N-Dealkylation Review: El-Haj, B. (2021).[1][6] "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs." Molecules. Link

  • Comparative Toxicity Data: BenchChem Technical Support. (2025).[8][9] "Comparative Toxicity of Pentachloroaniline and Other Chloroanilines." Link

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized 3-bromo-4-chloro-N-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the confirmation of purity is a cornerstone of qual...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the confirmation of purity is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of 3-bromo-4-chloro-N-(propan-2-yl)aniline, a substituted aniline that may serve as a key building block in medicinal chemistry. We will delve into the technical underpinnings of various analytical techniques, offering insights into their relative strengths and weaknesses, supported by established protocols and experimental considerations.

The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicological profile of a compound.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and reporting of impurities in new drug substances.[2][3] Therefore, employing a suite of orthogonal analytical methods is not just good practice but a regulatory necessity.[4][5]

Orthogonal Approaches for Comprehensive Purity Assessment

A multi-faceted analytical strategy is crucial for a comprehensive purity assessment. No single technique can definitively identify and quantify all potential impurities. By combining methods that rely on different physicochemical principles, a more complete picture of the sample's composition can be achieved. This guide will focus on a selection of the most powerful and commonly employed techniques for the analysis of synthesized organic compounds like 3-bromo-4-chloro-N-(propan-2-yl)aniline.[6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity determination due to its high resolution and sensitivity, making it ideal for separating and quantifying impurities.[1][7] For a compound like 3-bromo-4-chloro-N-(propan-2-yl)aniline, a reverse-phase HPLC method is typically the most suitable approach.

The "Why" Behind the Method: HPLC separates compounds based on their differential partitioning between a stationary phase (commonly a C18 column) and a liquid mobile phase.[7] This allows for the separation of the target compound from structurally similar impurities, such as isomers, starting materials, or by-products. UV detection is commonly employed for aromatic compounds like anilines, providing a robust and linear response over a wide concentration range.[8]

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

Objective: To separate and quantify 3-bromo-4-chloro-N-(propan-2-yl)aniline and any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment and improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization. Degas the mobile phase to prevent air bubbles.

  • Standard Solution Preparation: Accurately weigh a reference standard of 3-bromo-4-chloro-N-(propan-2-yl)aniline and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a similar concentration as the primary standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C[9]

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 254 nm for anilines).

  • Analysis: Inject the standard solutions and the sample solution. Identify the peak corresponding to 3-bromo-4-chloro-N-(propan-2-yl)aniline based on its retention time compared to the reference standard.

  • Purity Calculation: Determine the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, use the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information about a molecule, making it a primary tool for confirming the identity of the synthesized compound and identifying structurally related impurities.[10][11] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

The "Why" Behind the Method: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.[12] Integration of the signals in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for quantitative analysis of purity against a certified reference standard (qNMR).[13]

Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation and Purity

Objective: To confirm the chemical structure of 3-bromo-4-chloro-N-(propan-2-yl)aniline and assess its purity.

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution)[14]

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.[6] For qNMR, a precisely weighed amount of an internal standard is also added.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling patterns, and integration of the ¹H NMR signals, and the chemical shifts of the ¹³C NMR signals to confirm the expected structure of 3-bromo-4-chloro-N-(propan-2-yl)aniline.

    • Purity Assessment: The presence of unexpected signals in the spectra may indicate impurities.[6] In qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known purity.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and can be used to identify impurities by their mass-to-charge ratio (m/z).[14] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides an even more potent analytical tool.

The "Why" Behind the Method: MS ionizes molecules and then separates the resulting ions based on their m/z ratio. This provides a direct measurement of the molecular weight. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[15][16]

Experimental Protocol: Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of 3-bromo-4-chloro-N-(propan-2-yl)aniline.

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Ionization - EI)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic inlet (LC-MS or GC-MS).

  • Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for many organic molecules, while EI can provide more fragmentation information.[14]

  • Mass Analysis: The mass analyzer separates the ions based on their m/z.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of 3-bromo-4-chloro-N-(propan-2-yl)aniline. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) should be observed, providing further confirmation of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18] It is an excellent tool for confirming the presence of key structural features in the synthesized compound.

The "Why" Behind the Method: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.[19]

Experimental Protocol: FTIR for Functional Group Identification

Objective: To confirm the presence of key functional groups in 3-bromo-4-chloro-N-(propan-2-yl)aniline.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: A background spectrum (without the sample) is first collected. Then, the sample spectrum is recorded.

  • Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands. For 3-bromo-4-chloro-N-(propan-2-yl)aniline, one would expect to see:

    • N-H stretching vibrations (around 3300-3500 cm⁻¹)

    • Aromatic C-H stretching (around 3000-3100 cm⁻¹)

    • Aliphatic C-H stretching from the propan-2-yl group (around 2850-3000 cm⁻¹)

    • Aromatic C=C stretching (around 1400-1600 cm⁻¹)

    • C-N stretching (around 1250-1350 cm⁻¹)

    • C-Br and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹)[20]

Melting Point Analysis: A Simple and Effective Purity Indicator

Melting point determination is a classic and straightforward method for assessing the purity of a crystalline solid.[21] A pure crystalline compound will have a sharp and well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting range.[22][23][24]

The "Why" Behind the Method: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering the melting point.[23] The presence of impurities also leads to a range of temperatures over which the substance melts.

Experimental Protocol: Melting Point Determination

Objective: To assess the purity of 3-bromo-4-chloro-N-(propan-2-yl)aniline by measuring its melting point range.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[21]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[24]

  • Measurement: Place the capillary tube in the melting point apparatus and heat it at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Comparison: Compare the observed melting point range to the literature value for the pure compound. A narrow range (e.g., 1-2 °C) close to the literature value is indicative of high purity.[23]

Comparison of Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Fourier-Transform Infrared (FTIR) Spectroscopy Melting Point Analysis
Principle Separation based on differential partitioningNuclear spin transitions in a magnetic fieldIon separation based on mass-to-charge ratioVibrational transitions of functional groupsPhase transition from solid to liquid
Information Provided Quantitative purity, presence of impuritiesUnambiguous structure, quantitative purity (qNMR)Molecular weight, elemental composition (isotopic pattern)Presence of functional groupsIndication of purity
Advantages High resolution, excellent for quantificationProvides detailed structural information, can quantify without a specific reference standard for each impurityHigh sensitivity, provides molecular weight confirmationFast, non-destructive, provides a molecular fingerprintSimple, fast, and inexpensive
Limitations Requires reference standards for impurity identificationLower sensitivity than HPLC or MS for trace impuritiesMay not distinguish between isomers without chromatographyProvides limited information on the overall structureNot suitable for non-crystalline solids, less specific

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase hplc_system HPLC System with UV Detector prep_mobile->hplc_system prep_std Prepare Standard Solutions injection Inject Samples prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity peak_integration->purity_calc caption HPLC Experimental Workflow

Caption: HPLC Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis dissolve_sample Dissolve Sample in Deuterated Solvent nmr_spectrometer NMR Spectrometer dissolve_sample->nmr_spectrometer h1_nmr Acquire ¹H NMR nmr_spectrometer->h1_nmr c13_nmr Acquire ¹³C NMR nmr_spectrometer->c13_nmr process_spectra Process Spectra h1_nmr->process_spectra c13_nmr->process_spectra structure_confirm Confirm Structure process_spectra->structure_confirm purity_assess Assess Purity process_spectra->purity_assess caption NMR Experimental Workflow

Caption: NMR Experimental Workflow

Conclusion

Confirming the purity of a synthesized compound like 3-bromo-4-chloro-N-(propan-2-yl)aniline is a critical, multi-step process that requires a thoughtful and orthogonal approach. While HPLC is the workhorse for quantitative purity assessment, NMR provides the definitive structural confirmation. Mass spectrometry offers unambiguous molecular weight verification, and FTIR serves as a rapid check for the presence of key functional groups. Finally, the simple melting point test remains a valuable preliminary indicator of purity. By integrating the data from these diverse analytical techniques, researchers can have high confidence in the identity and purity of their synthesized materials, a crucial step in advancing research and drug development.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • BenchChem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids | PDF.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • UTSC. (n.d.). Melting Point - Chemistry Online.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • BenchChem. (n.d.). Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ICH. (n.d.). Quality Guidelines.
  • PubMed. (2009, February 15). Recognition and resolution of isomeric alkyl anilines by mass spectrometry.
  • Senthilkannan, K., et al. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear. International Journal of ChemTech Research, 5(6), 3051-3056.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX.
  • Nanalysis. (2019, February 27). Beyond structural elucidation, introduction to qNMR – Part I.
  • Dev, M., & Mukadam, M. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • ACS Publications. (2018, June 6). In Situ Mass Spectrometric Screening and Studying of the Fleeting Chain Propagation of Aniline | Analytical Chemistry.
  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • Semantic Scholar. (2021, November 3). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

Sources

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